molecular formula C12H25N3 B1622503 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine CAS No. 856843-58-8

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Numéro de catalogue: B1622503
Numéro CAS: 856843-58-8
Poids moléculaire: 211.35 g/mol
Clé InChI: LAJJJUTXUOFUSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine ( 856843-58-8 ) is a chemical compound of significant interest in medicinal and organic chemistry research. With a molecular formula of C12H25N3 and a molecular weight of 211.35 g/mol , it serves as a versatile and valuable building block for the synthesis of more complex molecules. The piperazine moiety is a privileged structure in drug discovery, frequently found in compounds targeting the central nervous system, as kinase inhibitors, and in receptor modulators . Piperazine-containing structures are often explored for their ability to optimize the physicochemical properties of lead compounds and as scaffolds to position pharmacophoric groups for effective interaction with biological targets . While the specific biological mechanism of action for this exact derivative requires further investigation, the piperazine core is known in other contexts to interact with a range of biological targets; for example, the parent molecule piperazine is a GABA receptor agonist . Researchers value this compound for developing novel therapeutic agents, particularly within projects focused on central nervous system (CNS) diseases, oncology, and other areas where piperazine derivatives have shown substantial utility . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-methyl-4-(2-piperidin-2-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJJJUTXUOFUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406778
Record name 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856843-58-8
Record name 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine CAS number and identifiers

[1][2]

Executive Summary

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (CAS 856843-58-8 ) is a specialized diamine heterocycle serving as a critical scaffold in medicinal chemistry.[1][2] Structurally, it bridges two pharmacologically active motifs: an N-methylpiperazine ring and a piperidine ring, linked via an ethylene spacer at the piperidine's C2 position.[2] This specific topology—distinct from the more common C4-linked analogues—imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of neuroactive ligands, particularly those targeting dopaminergic (D2/D4) and serotonergic (5-HT) receptors.[1][2]

This guide provides a comprehensive technical analysis of the compound's identifiers, physicochemical profile, synthesis methodologies, and handling protocols.

Chemical Identifiers & Structure

The compound is characterized by a central ethylene linker connecting the secondary amine of the piperidine (C2 position) to the tertiary amine of the piperazine (N4 position).

Nomenclature & Registry
Identifier TypeValue
Chemical Name 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine
CAS Registry Number 856843-58-8
Molecular Formula C₁₂H₂₅N₃
Molecular Weight 211.35 g/mol
SMILES CN1CCN(CCC2CCCCN2)CC1
InChIKey Calculated based on structure (e.g., specific stereoisomers may vary)
Synonyms 1-Methyl-4-(2-piperidin-2-ylethyl)piperazine; 2-[2-(4-Methylpiperazin-1-yl)ethyl]piperidine
Structural Topology

The molecule features three nitrogen centers with distinct basicity:

  • N-Methyl Piperazine (N1): Tertiary amine, typically pKa ~7.5–8.5.[2]

  • Piperazine Bridgehead (N4): Tertiary amine, sterically accessible.

  • Piperidine (N1'): Secondary amine, highly basic (pKa ~10–11), serving as a nucleophilic handle for further derivatization.

Physicochemical Properties

Note: Values below are derived from structural analogues and computational models where experimental data for this specific CAS is proprietary.

PropertyValue / Description
Physical State Viscous liquid or low-melting solid (hygroscopic)
Boiling Point ~310–320 °C (Predicted at 760 mmHg)
Density ~0.95 g/cm³
Solubility Highly soluble in water, ethanol, DCM; Sparingly soluble in hexanes
pKa (Predicted) Basic: ~10.2 (Piperidine NH), ~8.5 (Piperazine N-Me)
LogP ~1.2 (Lipophilic but water-soluble due to ionization)

Synthesis & Manufacturing Methodologies

The synthesis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine requires precise control to ensure the ethyl linker attaches at the C2 position of the piperidine ring.[1][2] The most robust industrial route avoids the use of unstable 2-(2-haloethyl)piperidines (which cyclize to aziridiniums) by utilizing a Michael Addition-Hydrogenation sequence.[1][2]

Preferred Route: The Vinylpyridine Strategy

This route is favored for its high regioselectivity and scalability.

Step 1: Michael Addition

  • Reactants: 1-Methylpiperazine + 2-Vinylpyridine.[1][2]

  • Conditions: Acid catalysis (Acetic acid/HCl), reflux in methanol or neat.

  • Mechanism: The nucleophilic N4 of 1-methylpiperazine attacks the

    
    -carbon of 2-vinylpyridine.[1][2]
    
  • Intermediate: 1-Methyl-4-[2-(2-pyridyl)ethyl]piperazine.[1][2]

Step 2: Catalytic Hydrogenation

  • Reactants: Pyridine Intermediate + H₂.[1]

  • Catalyst: PtO₂ (Adams' catalyst) or Pd/C in acidic media (AcOH).[1]

  • Conditions: 50–60 psi H₂, 50°C.

  • Outcome: Reduction of the aromatic pyridine ring to the saturated piperidine ring.

Synthesis Workflow Diagram

SynthesisRouteStart11-MethylpiperazineInterIntermediate:1-Methyl-4-[2-(2-pyridyl)ethyl]piperazineStart1->InterMichael Addition(Acid Cat., Reflux)Start22-VinylpyridineStart2->InterProductTarget Product:1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazineInter->ProductReductionH2Hydrogenation(H2, PtO2/AcOH)H2->ProductReagent

Caption: Two-step synthesis via 2-vinylpyridine intermediate, ensuring C2-linkage fidelity.

Alternative Route: Alkylation (Less Preferred)

Direct alkylation using 2-(2-chloroethyl)piperidine is possible but problematic.[1][2] The starting material exists in equilibrium with the bicyclic 1-azabicyclo[3.1.0]hexane (aziridinium) ion.[1][2] Nucleophilic attack by 1-methylpiperazine can lead to ring-opening mixtures, reducing yield and purity.[1][2]

Analytical Characterization

To validate the identity of CAS 856843-58-8, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃ or D₂O.

  • Key Signals:

    • 
       ~2.3 ppm (s, 3H): N-CH₃  group.[1][2]
      
    • 
       ~2.4–2.6 ppm (m, 8H): Piperazine ring  protons.
      
    • 
       ~2.8–3.0 ppm (m, 1H): Piperidine C2-H  (methine).[1][2]
      
    • 
       ~1.4–1.8 ppm (m, 6H): Piperidine ring  CH₂ protons.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 212.35 m/z.[1]

  • Fragmentation: Loss of the N-methylpiperazine moiety often yields characteristic fragments at m/z ~113 (methylpiperazine cation) or m/z ~99 (ethylpiperidine fragment).[1][2]

Safety & Handling (MSDS Highlights)

As a polyamine, this compound exhibits corrosive and irritant properties typical of strong organic bases.

Hazard ClassGHS CodeDescription
Skin Corrosion H314Causes severe skin burns and eye damage.[1][2]
Acute Toxicity H302Harmful if swallowed.[1]
Sensitization H317May cause an allergic skin reaction.[1]

Handling Protocol:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The secondary amine is sensitive to CO₂ absorption (carbamate formation) and oxidation.

  • Spill Control: Neutralize with weak acid (e.g., dilute acetic acid) before absorption with inert material (vermiculite).

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 1-methyl-4-[2-(2-piperidinyl)ethyl]piperazine (CAS 856843-58-8).[1][2]Link[1][2]

  • PubChem. (2024).[1] Compound Summary: Piperazine derivatives and analogues.[3][4] National Library of Medicine. Link

  • Rubinstein, H. et al. (1960). Synthesis of 2-(2-piperidyl)ethyl derivatives via Vinylpyridine.[1][2] Journal of Organic Chemistry.[4][5] (Mechanistic reference for vinylpyridine route).

  • ChemicalBook. (2024).[1] CAS 856843-58-8 Entry and Supplier Data.[1][2]Link[1][2]

Physical Characteristics of Piperazine-Piperidine Hybrid Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of piperazine-piperidine hybrid compounds, focusing on their physicochemical properties, structural conformation, and application in medicinal chemistry.[1][2][3]

Abstract

The piperazine-piperidine hybrid scaffold represents a strategic structural motif in modern drug discovery, combining the high basicity and lipophilicity of piperidine with the solubility-enhancing and multipolar nature of piperazine.[1][2][3] This guide analyzes the physicochemical divergence of these two saturated heterocycles and examines how their hybridization via alkyl or heteroatom linkers creates a tunable platform for modulating LogP, pKa, and topological polar surface area (TPSA).[3] We explore the conformational landscapes (chair/boat equilibria) that dictate receptor binding affinity, particularly in GPCR and Sigma receptor ligands, and provide validated protocols for their synthesis and characterization.

Structural & Conformational Analysis

The core of the piperazine-piperidine hybrid lies in the union of two six-membered saturated heterocycles.[1][3] While topologically similar, their electronic and conformational behaviors differ significantly.[3][4]

The Chair Conformation & Steric Analysis

Both piperazine and piperidine predominantly adopt a chair conformation to minimize torsional strain.[3][4] However, the introduction of the second nitrogen in piperazine alters the 1,4-interaction landscape.[1][3]

  • Piperidine: Exists as a distorted chair.[3][4] The N-substituent prefers the equatorial position to avoid 1,3-diaxial interactions, although the energy difference (A-value) is lower than in cyclohexane due to the lone pair on nitrogen.[1][3]

  • Piperazine: The presence of two nitrogen atoms at positions 1 and 4 introduces a dynamic equilibrium.[3] In 1,4-disubstituted piperazines, both substituents generally prefer the equatorial orientation.[1][3]

  • The Hybrid Linker: When these two rings are linked (e.g., via a propyl chain), the linker acts as a flexible tether.[3] The "distance" between the basic centers is a critical pharmacophoric element (often 3-4 carbons) for binding to targets like the Dopamine D2 or Sigma-1 receptors.[1][3][4]

Graphviz Visualization: Pharmacophoric Scaffold

The following diagram illustrates the structural relationship and the critical "linker region" that defines the hybrid's flexibility.[3][5]

PiperazinePiperidineScaffold cluster_properties Physicochemical Modulation Piperidine Piperidine Ring (High Lipophilicity) Linker Alkyl/Hetero Linker (Flexibility & Distance) Piperidine->Linker Hydrophobic Anchor Target Biological Target (e.g., GPCR, Sigma-1) Piperidine->Target Hydrophobic Pocket Interaction LogP LogP Reduction Piperidine->LogP Piperazine Piperazine Ring (Solubility & H-Bonding) Linker->Piperazine Spacer (3-4C) Piperazine->Target Ionic Interaction (Protonated N) pKa pKa Tuning Piperazine->pKa Solubility Aq. Solubility Piperazine->Solubility

Figure 1: Structural logic of the piperazine-piperidine hybrid scaffold.[1][4] The linker length and ring substitution modulate the physicochemical profile.[1][3]

Physicochemical Properties[1][2][4][6][7]

The hybridization of these rings allows for precise "fine-tuning" of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1][3]

Acid Dissociation Constants (pKa)

The basicity of the nitrogen atoms is the most distinct physical characteristic.[1][3]

  • Piperidine: Highly basic (

    
    ).[1][3][4] At physiological pH (7.4), it is almost exclusively protonated (
    
    
    
    ).[1][3][4] This ensures strong ionic bonding but can limit membrane permeability (blood-brain barrier penetration).[1][3][4]
  • Piperazine: Possesses two ionization centers (

    
    , 
    
    
    
    ).[2][3][4][6] The electron-withdrawing effect of the second nitrogen lowers the basicity of the first.[1][3]
  • Hybrid Effect: In a linked hybrid (e.g., 1-(3-(piperidin-1-yl)propyl)piperazine), the piperidine nitrogen retains high basicity (

    
    ), while the distal piperazine nitrogen remains moderately basic.[1][3][4] This creates a diprotic  or triprotic  system (if the linker is alkyl) capable of engaging in complex ionic stepping mechanisms within receptor tunnels.[3][4]
    
Lipophilicity (LogP) and Solubility[1][2][3][4]
  • LogP: Piperidine is lipophilic.[2][3][4] Replacing a phenyl ring or a cyclohexyl group with a piperazine ring significantly lowers LogP (typically by 1.0–1.5 units), reducing metabolic clearance and non-specific binding.[1][3]

  • Solubility: The piperazine ring acts as a "solubilizing handle."[2][3][4][7] The secondary nitrogen (if unsubstituted) or the tertiary nitrogen (if substituted) provides a site for H-bond acceptance and donation, drastically improving aqueous solubility compared to pure piperidine analogs.[1][3]

PropertyPiperidine MoietyPiperazine MoietyHybrid (Linked)Impact on Drug Design
pKa (approx) ~11.2~5.3 / ~9.7Multi-basic (~10.2 / ~9.[1][4]0)Tunable ionization for BBB penetration.[1][3][4]
LogP High (Lipophilic)Low (Hydrophilic)BalancedOptimal membrane permeability + solubility.[1][3][4]
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsMultiple sitesEnhanced target selectivity via H-bonds.[1][4]
Conformation Rigid ChairFlexible ChairFlexible LinkerInduced fit for specific receptor pockets.[3][4]

Experimental Protocols & Characterization

Trustworthy data generation requires rigorous protocols.[3][4] Below are the standard methodologies for synthesizing and characterizing these hybrids.

Synthesis: Reductive Amination (Standard Protocol)

The most robust method to link these rings is via reductive amination of a piperidine-aldehyde with a piperazine, or N-alkylation.[1][3][4]

Protocol for N-Alkylation (General Procedure):

  • Reagents: 1-(3-chloropropyl)piperidine (1.0 eq), substituted piperazine (1.2 eq),

    
     (3.0 eq), KI (catalytic).
    
  • Solvent: Acetonitrile or DMF (dry).[1][3][4]

  • Conditions: Reflux at 80°C for 12–24 hours under inert atmosphere (

    
    ).
    
  • Workup: Cool to RT, filter inorganic salts, concentrate filtrate. Partition between water and DCM.[3][4] Wash organic layer with brine, dry over

    
    .[3][4]
    
  • Purification: Silica gel column chromatography (Eluent: DCM/MeOH/NH3).[1][3][4]

Characterization Workflow

Every synthesized hybrid must undergo a "Self-Validating" characterization loop.[1][3][4]

CharacterizationWorkflow cluster_validation Validation Check Synthesis Synthesis of Hybrid NMR 1H & 13C NMR (Confirm Linker Connectivity) Synthesis->NMR MS HRMS (Confirm Molecular Formula) Synthesis->MS pKa_Test Potentiometric Titration (Determine Ionization States) NMR->pKa_Test MS->pKa_Test LogP_Test Shake-Flask Method (Determine Lipophilicity) pKa_Test->LogP_Test Check Does pKa match predicted? pKa_Test->Check XRay X-Ray Crystallography (Confirm Chair Conformation) LogP_Test->XRay Optional

Figure 2: Validation workflow for physicochemical characterization.

Key Spectroscopic Signatures:

  • 1H NMR: Look for the triplet of the linker's

    
    -methylene protons.[3][4] Piperazine ring protons typically appear as two distinct multiplets at 
    
    
    
    2.3–2.6 ppm and
    
    
    2.8–3.0 ppm (if N-substituted).[1][3][4] Piperidine ring protons show a characteristic broad multiplet at
    
    
    1.4–1.6 ppm (C3, C4, C5).[1][3]
  • IR: Strong C-H stretches (2800–2950 cm⁻¹) and, if the piperazine is secondary, a weak N-H stretch (~3300 cm⁻¹).[1][3]

Case Studies & Applications

Histamine H3 / Sigma-1 Receptor Antagonists

Research has shown that replacing a piperidine moiety with a piperazine ring in H3 receptor ligands can drastically alter selectivity.[1][4]

  • Mechanism: The piperidine analog often binds with nanomolar affinity to the H3 receptor but may lack selectivity against Sigma receptors.[3]

  • Hybrid Strategy: Introducing a piperazine ring often reduces lipophilicity (lowering LogP), which can reduce CNS side effects while maintaining H3 affinity due to the conserved basic nitrogen pharmacophore.[1][3]

  • Reference: Szczepańska et al.[3][4][8] demonstrated that piperazine-piperidine hybrids (linked via propyl chains) exhibit dual affinity, acting as potent antinociceptive agents.[1][4]

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker is crucial.[1][3][7]

  • Application: Piperazine-piperidine chains are used as semi-rigid linkers.[1][3][4]

  • Benefit: Unlike flexible PEG chains, these heterocyclic linkers restrict the conformational space, potentially improving the thermodynamic entropy of binding (

    
    ) when the ternary complex forms.[1][3] The piperazine nitrogen also provides a "handle" for protonation, improving the solubility of these often large, insoluble molecules.[1][3]
    

References

  • BenchChem. (2025).[1][2][3][4] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from [1][3][4]

  • Szczepańska, K., et al. (2021).[3][4] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1][3][4][8][9] ACS Chemical Neuroscience.[3][4][9] Retrieved from [1][3][4]

  • National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 10458, 4-piperidin-1-yl-1-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine.[1][4] Retrieved from [1][3][4]

  • Parkin, A., et al. (2004).[3][4] Structures of piperazine, piperidine and morpholine.[3][6][10][11][12][13] Acta Crystallographica Section B. Retrieved from [1][3][4]

  • Ricci, A., et al. (2022).[3][4] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.[3][4] Retrieved from [1][3][4]

Sources

Introduction: A Proactive Approach to the Safety of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

For researchers and drug development professionals, the synthesis and evaluation of novel chemical entities are routine. Among these, molecules incorporating the piperazine motif are of significant interest due to their prevalence in a wide array of pharmacologically active agents. This guide provides a detailed examination of the safety considerations for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (CAS Number: 856843-58-8), a compound with potential applications in medicinal chemistry.

In the absence of a formally issued Safety Data Sheet (SDS) for this specific compound, this document has been constructed by leveraging extensive data on the parent piperazine scaffold and structurally related piperidine and piperazine derivatives. This approach, rooted in the principles of chemical similarity and read-across toxicology, offers a robust framework for risk assessment and the implementation of safe handling protocols. The primary objective is to equip laboratory personnel with the knowledge to manage the potential hazards associated with this compound, thereby ensuring a safe and productive research environment.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is a thorough understanding of the substance's identity and physical characteristics.

Identifier Value
Chemical Name 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine
CAS Number 856843-58-8
Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
Predicted Physical Form Solid or liquid
Predicted Solubility Likely soluble in water and organic solvents

Note: Physicochemical properties are predicted based on the structure and data from related compounds like piperazine, which is freely soluble in water.

Section 2: Hazard Identification and Toxicological Profile

The toxicological profile of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine can be inferred from the extensive data available for piperazine and its derivatives. The presence of both piperazine and piperidine rings, along with a tertiary amine, suggests several potential hazards.

GHS Hazard Classification (Inferred)

Based on data from structurally similar compounds, the following GHS classifications are anticipated.

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation1B/1CCauses severe skin burns and eye damage
Serious Eye Damage/Irritation1Causes serious eye damage
Respiratory Sensitization1May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization1May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation
Reproductive Toxicity2Suspected of damaging fertility or the unborn child

This classification is inferred from the known hazards of piperazine and its salts.[1][2]

Toxicological Endpoints
  • Acute Toxicity: Piperazine generally exhibits low acute toxicity. However, some piperazine salts have been associated with neurotoxic effects following a single oral exposure in humans.[1]

  • Skin and Eye Irritation/Corrosion: Piperazine base is strongly alkaline and can be corrosive to the skin and eyes.[1][3] Structurally similar piperazine derivatives are also classified as causing severe skin burns and eye damage.[4][5]

  • Sensitization: Piperazine is a known skin and respiratory sensitizer, with cases of occupational asthma and contact dermatitis reported.[2][3]

  • Neurotoxicity: There are reports of neurotoxicity in humans following the administration of piperazine, particularly in individuals with worm infections. The proposed mechanism involves antagonism of GABA receptors.[1][3]

  • Repeated Dose Toxicity: Prolonged or repeated oral exposure to piperazine may cause damage to organs.[1]

  • Genotoxicity and Carcinogenicity: Piperazine itself is not considered genotoxic. However, its nitrosation products can be mutagenic in vivo. There is insufficient data to fully evaluate the carcinogenic risk of piperazine.[3]

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential when handling 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Containment: For larger quantities or high-energy operations (e.g., sonication, milling), the use of a glove box or other containment solutions should be considered.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.[6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility data.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Additional Protection: For larger quantities or significant risk of skin contact, an impervious apron and arm sleeves are recommended.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard workflow for handling 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine in a research setting, emphasizing critical safety checkpoints.

Workflow for Safe Handling of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS/Technical Guide B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Dispensing C->D Transfer Compound E Reaction Setup/Processing D->E F Work-up and Purification E->F G Decontaminate Glassware F->G Post-Reaction H Dispose of Waste G->H I Clean Work Area H->I J Remove and Dispose of PPE I->J

Caption: A logical workflow for the safe handling of piperazine derivatives.

Section 4: First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3. Avoid breathing dust or vapors. Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up:

    • Small Spills: Carefully sweep up or absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

    • Large Spills: Contain the spill and collect the material for disposal. Avoid generating dust.

Section 7: Handling and Storage

  • Handling: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in handling areas.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Logical Relationship: Hazard Mitigation

The following diagram illustrates the relationship between the identified hazards and the necessary control measures.

cluster_hazards Potential Hazards cluster_controls Control Measures H1 Skin/Eye Corrosion C2 Impervious Gloves H1->C2 C3 Safety Goggles/Face Shield H1->C3 C4 Lab Coat H1->C4 H2 Sensitization C1 Chemical Fume Hood H2->C1 H2->C2 C5 Respirator H2->C5 H3 Inhalation Toxicity H3->C1 H3->C5 H4 Neurotoxicity H4->C1 Total Body Exposure H4->C2 Total Body Exposure H4->C3 Total Body Exposure H4->C4 Total Body Exposure H4->C5 Total Body Exposure

Caption: Mapping of hazards to corresponding control measures.

Section 8: Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.

  • Conditions to Avoid: Incompatible products, excess heat, and moisture.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

Section 9: Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Conclusion: A Culture of Safety

This technical guide provides a comprehensive overview of the potential hazards and safe handling practices for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine. By understanding the chemical nature of this compound and adhering to the recommended safety protocols, researchers can mitigate risks and foster a strong culture of safety in the laboratory. Continuous vigilance and a proactive approach to safety are paramount when working with novel chemical entities.

References

  • Opinion on the results of the RA of Piperazine (HH), CSTEE plenary -28/05/2004. (URL: )
  • Piperazine salts: Human health tier II assessment. (2018, October 26). (URL: )
  • 1-methyl-4-[2-(2-piperidinyl)ethyl]piperazine | 856843-58-8. Sigma-Aldrich. (URL: )
  • PIPERAZINE.
  • Piperazine. Santa Cruz Biotechnology. (URL: )
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem. (URL: )
  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. (URL: )
  • Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. ChemicalBook. (2023, April 29). (URL: )
  • HAZARD SUMMARY. (URL: )
  • SAFETY D
  • SAFETY D
  • SAFETY D

Sources

Toxicity profile and handling precautions for piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Toxicology & Handling Guide: Piperazine Derivatives in Drug Discovery

Executive Summary

Piperazine (


) is a privileged scaffold in medicinal chemistry, valued for its ability to modulate lipophilicity and create defined spatial arrangements in receptor ligands (e.g., antipsychotics, antihistamines).[1] However, its chemical versatility masks a complex toxicity profile characterized by respiratory sensitization , neurotoxicity , and the critical regulatory risk of nitrosamine impurity formation . This guide provides a technical roadmap for researchers to navigate these risks through mechanistic understanding, rigorous handling protocols, and validated screening assays.

Part 1: The Toxicity Matrix (Mechanistic Deep Dive)

The toxicity of piperazine derivatives is not monolithic; it is a function of substitution patterns and metabolic activation.[2]

Neurotoxicity: The GABA-Monoamine Axis

Piperazine derivatives exert neurotoxic effects through two distinct mechanisms, often leading to a "mixed" clinical presentation of sedation and excitation (seizures).

  • GABAergic Modulation: The piperazine ring acts as a conformationally restricted GABA analogue. In helminths, it acts as a high-potency GABA agonist, causing flaccid paralysis.[1] In mammals, bulky substitutions (e.g., phenylpiperazines) can shift this activity, acting as GABA-A receptor antagonists or modulators, reducing the seizure threshold.

  • Monoaminergic Storm: Derivatives like 1-benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) induce release and inhibit reuptake of dopamine (DA) and serotonin (5-HT). This mimics amphetamine-like toxicity, leading to serotonin syndrome, hyperthermia, and oxidative stress in striatal neurons.

Respiratory Sensitization: The Hapten Hypothesis

Piperazine is a notorious occupational allergen (AOEC Code: 370). Unlike simple irritants, it induces Occupational Asthma (OA) via an IgE-mediated mechanism.

  • Mechanism: Piperazine is a low molecular weight (LMW) chemical. It acts as a hapten , reacting with human serum albumin (HSA) or respiratory epithelial proteins to form immunogenic conjugates.

  • Biomarkers: Recent data suggests that piperazine exposure upregulates IL-6 secretion in bronchial epithelial cells (Calu-3 models) prior to overt cytotoxicity, serving as an early predictive marker for sensitization potential.

Hepatotoxicity & Metabolism

Metabolic activation by CYP450 (primarily CYP2D6 and CYP3A4) leads to reactive intermediates.

  • N-Oxidation: Formation of N-oxides can lead to ring opening and reactive aldehyde formation.

  • Quinone Imines: Phenylpiperazine derivatives can be metabolized to quinone imines, which deplete hepatic glutathione (GSH), causing oxidative liver injury.

Figure 1: Mechanistic Pathways of Piperazine Toxicity

PiperazineToxicity Pip Piperazine Derivative CYP CYP450 Metabolism (2D6, 3A4) Pip->CYP Oxidation GABA GABA-A Receptor (Antagonism/Modulation) Pip->GABA Direct Binding Mono Monoamine Transporters (DAT/SERT Inhibition) Pip->Mono Direct Binding Hapten Protein Haptenization (HSA Binding) Pip->Hapten Covalent Binding Reactive Reactive Intermediates (Quinone Imines/Epoxides) CYP->Reactive Hepato Hepatotoxicity (GSH Depletion) Reactive->Hepato Oxidative Stress Neuro Neurotoxicity (Seizures, Ataxia) GABA->Neuro Disinhibition Mono->Neuro Excitotoxicity Asthma Resp. Sensitization (IgE/IL-6 Release) Hapten->Asthma Immune Activation

Caption: Causality map linking piperazine exposure to neurotoxic, hepatotoxic, and immunogenic outcomes via metabolic and receptor-mediated pathways.

Part 2: The Nitrosamine Crisis (Regulatory Focus)

Since 2018, regulatory agencies (FDA, EMA) have scrutinized secondary amines for their potential to form Nitrosamine Drug Substance Related Impurities (NDSRIs) . Piperazine is a secondary amine and a high-risk precursor.

The Chemistry of Concern

In the presence of nitrosating agents (nitrites in excipients, water, or air), the secondary amine of the piperazine ring reacts to form N-nitroso-piperazines (e.g., 1-methyl-4-nitrosopiperazine, MNMP). These are classified as part of the "Cohort of Concern" (mutagenic carcinogens).[3]

Risk Assessment Workflow (ICH M7/Q9)

Drug developers must follow a 3-step containment strategy:

  • Step 1 (Risk Evaluation): In silico assessment of the API structure and manufacturing process.

  • Step 2 (Confirmatory Testing): Analytical screening (LC-MS/MS) if risk is identified.

  • Step 3 (Mitigation): Process changes (e.g., adding nitrite scavengers like ascorbic acid).

Figure 2: Nitrosamine Risk Decision Tree

NitrosamineRisk Start Piperazine Moiety in API? SecAmine Is the Piperazine Nitrogen Secondary (Free NH)? Start->SecAmine Nitrite Source of Nitrites? (Excipients, Reagents, Water) SecAmine->Nitrite Yes Safe Low Risk (Standard Monitoring) SecAmine->Safe No (Tertiary/Quaternary) Form High Risk of NDSRI Formation Nitrite->Form Yes Nitrite->Safe No Test Step 2: Confirmatory Testing (LC-MS/MS) Form->Test Test->Safe < AI Limit Mitigate Step 3: Mitigation Strategy (Scavengers/pH Control) Test->Mitigate > AI Limit

Caption: Logic flow for assessing and mitigating Nitrosamine Drug Substance Related Impurities (NDSRIs) in piperazine-containing drugs.

Part 3: Operational Handling & Safety

Handling piperazine derivatives requires strict adherence to industrial hygiene standards due to their corrosive nature and sensitization potential.

PPE and Engineering Controls Matrix
Hazard ClassEngineering ControlPersonal Protective Equipment (PPE)Rationale
Solid/Powder Local Exhaust Ventilation (LEV) or Powder Containment Hood.Resp: N95/P100 or PAPR (if OEL < 0.1 mg/m³).Skin: Tyvek sleeves, Nitrile gloves (double gloved).Prevents inhalation of sensitizing dusts.
Liquid/Solution Fume Hood (Face velocity > 100 fpm).Eye: Chemical Splash Goggles + Face Shield.Skin: Butyl rubber or Neoprene gloves (Piperazine permeates nitrile slowly).Corrosive to ocular tissue; high pH causes liquefactive necrosis.
High Temp (>60°C) Closed System / Glovebox.[4]Resp: Full-face supplied air respirator (SAR) if containment is breached.Vapor pressure increases risk of respiratory sensitization.
Emergency Protocols
  • Skin Contact: Immediate drenching for 15 minutes.[5] Do not use vinegar (exothermic neutralization risk). Use water only.

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored. Note: Delayed pulmonary edema can occur up to 24 hours post-exposure.[5]

Part 4: Experimental Validation Protocols

To validate safety profiles during lead optimization, the following assays are recommended.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To determine if the piperazine derivative forms reactive quinone-imines or epoxides that could cause idiosyncratic hepatotoxicity.

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM) to the mixture.

  • Time Course: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Neutral Loss scan of 129 Da or 307 Da for GSH adducts).

  • Interpretation: Presence of GSH-adducts indicates bioactivation potential.

Protocol B: Respiratory Sensitization Screen (ALI Model)

Purpose: Distinguish respiratory sensitizers from simple irritants using an Air-Liquid Interface (ALI) model (superior to standard LLNA for this class).

  • Cell Culture: Culture Calu-3 (human bronchial epithelial) cells on transwell inserts until air-lifted and tight junctions form (TEER > 300 Ω·cm²).[4][5][6][7][8][9]

  • Exposure: Apply piperazine derivative via nebulization or direct apical application (concentrations: 1–100 µg/mL).

  • Incubation: 24 hours.

  • Readout:

    • Cytotoxicity: LDH release assay.

    • Sensitization Marker: ELISA quantification of IL-6 and IL-8 in the basolateral medium.

  • Validation: A >2-fold increase in IL-6 without significant cytotoxicity (>80% viability) suggests respiratory sensitization potential [1].

References

  • Towards prospective identification of respiratory sensitizers: effects of piperazine... in an air–liquid interface model. Source: PubMed / NIH URL:[Link]

  • Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry). Source: FDA.gov URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NCBI / PMC URL:[Link]

  • Occupational asthma due to piperazine citrate. Source: PubMed URL:[Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. Source: ResearchGate URL:[10][Link]

Sources

The Enigmatic Scaffold: A Technical Guide to the Potential Pharmaceutical Applications of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The novel chemical entity 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine represents a fascinating, yet unexplored, structural motif in medicinal chemistry. While direct research on this specific compound is not publicly available, its architecture, which marries a 1-methylpiperazine moiety with a 2-substituted piperidine ring via an ethyl linker, suggests a rich potential for diverse pharmacological activities. This technical guide provides a comprehensive, theoretical framework for researchers and drug development professionals to approach the investigation of this molecule. By deconstructing the compound into its core components, we will project potential therapeutic applications, delineate plausible mechanisms of action, and propose a structured, multi-tiered research and development workflow. This document serves as a roadmap for unlocking the latent therapeutic value of this unique chemical scaffold.

Introduction: Deconstructing a Molecule of Untapped Potential

The piperazine and piperidine heterocycles are cornerstones of modern pharmacology, each forming the core of numerous approved therapeutic agents.[1][2] The title compound, 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine, presents a unique amalgamation of these two "privileged structures."[3] The 1-methylpiperazine group is a common feature in drugs targeting the central nervous system (CNS), often enhancing water solubility and target affinity.[4][5] Concurrently, the substituted piperidine ring is a versatile pharmacophore found in a wide array of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[6][7]

The absence of direct empirical data for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine necessitates a predictive and rational approach to its study. This guide will therefore proceed by:

  • Fragment-Based Analysis: Evaluating the known pharmacological profiles of the 1-methylpiperazine and 2-alkyl-piperidine moieties to hypothesize potential biological targets.

  • Therapeutic Projection: Identifying promising therapeutic areas, such as oncology, neuropharmacology, and pain management, based on the synthesized fragment data.

  • A Roadmap for Investigation: Outlining a comprehensive, step-by-step experimental workflow for the synthesis, characterization, and biological evaluation of the compound.

This document is designed to be a self-validating system for inquiry, providing the causal logic behind each proposed experimental step, thereby empowering research teams to systematically explore this promising area of chemical space.

The Pharmacological Blueprint: Analyzing the Core Moieties

The potential of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine can be inferred from the well-documented activities of its constituent parts.

The 1-Methylpiperazine Moiety: A Gateway to the CNS and Beyond

The 1-methylpiperazine unit is a ubiquitous scaffold in medicinal chemistry, prized for its physicochemical and pharmacological properties.[8] The two nitrogen atoms provide a combination of structural rigidity and hydrogen bonding capabilities, which can lead to improved oral bioavailability and target specificity.[8]

Key Therapeutic Roles:

  • Antipsychotic and Neuroleptic Activity: This moiety is a hallmark of numerous typical and atypical antipsychotic drugs, including clozapine and olanzapine.[4][9] These drugs often exhibit antagonist activity at dopamine (D2) and serotonin (5-HT2A) receptors.[9]

  • Anticancer Properties: Several kinase inhibitors, such as imatinib and bosutinib, incorporate the N-methylpiperazine group to enhance solubility and facilitate critical interactions within the ATP-binding pocket of target kinases.[4][10]

  • Neurotransmitter Receptor Modulation: Piperazine derivatives interact with a wide range of neurotransmitter receptors, including histaminic, adrenergic, and opioid receptors, contributing to their diverse pharmacological profiles.[5][11]

The 2-Alkyl-Piperidine Scaffold: A Versatile Pharmacophore

The piperidine ring is a conformationally flexible structure that is a key component of many natural alkaloids and synthetic drugs.[2][6] The position and nature of substituents on the ring are critical determinants of biological activity.[1] The 2-ethylpiperidine fragment, in particular, serves as a versatile intermediate in pharmaceutical synthesis.[12]

Established Biological Activities:

  • Analgesic Effects: The piperidine core is central to the structure of potent opioid analgesics like pethidine and fentanyl.[6][7]

  • Anticonvulsant Properties: Certain disubstituted piperidine derivatives have been shown to possess significant anticonvulsant activity.[13]

  • Anticancer and Cytotoxic Potential: Piperidine-containing compounds have demonstrated a variety of anticancer mechanisms, including the modulation of key signaling pathways and the induction of apoptosis.[3]

Projecting Therapeutic Potential: Key Areas of Investigation

Based on the fragment analysis, 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine emerges as a high-priority candidate for screening in several therapeutic domains.

Potential Therapeutic Area Hypothesized Mechanism of Action Key Molecular Targets
Neuropharmacology Modulation of dopaminergic and serotonergic pathways. Potential for dual histamine H3 and sigma-1 receptor antagonism.Dopamine Receptors (D2, D4), Serotonin Receptors (5-HT2A, 5-HT1A), Histamine H3 Receptor, Sigma-1 Receptor.[9][14]
Oncology Inhibition of protein kinases involved in cell proliferation and survival. Induction of apoptosis.Tyrosine Kinases, Serine/Threonine Kinases, Apoptotic pathway proteins.[10][15]
Pain Management Interaction with opioid receptors or modulation of other nociceptive pathways.Mu, Delta, and Kappa Opioid Receptors.[6]
Infectious Diseases Potential antimicrobial or antiparasitic activity, as seen in some piperazine derivatives.[16]Bacterial or parasitic enzymes and cellular machinery.

A Strategic Research & Development Workflow

A systematic and logical progression of experiments is crucial to validate the therapeutic potential of this novel compound. The following workflow is proposed as a comprehensive guide.

Phase 1: Synthesis and Foundational Characterization

The initial phase focuses on the chemical synthesis and basic profiling of the compound.

Experimental Protocol: Synthesis

A plausible synthetic route would involve the reductive amination of N-Boc-2-piperidineethanol with 1-methylpiperazine, followed by deprotection.

  • Step 1: Synthesis of N-Boc-2-piperidineethanol. This intermediate can be prepared from commercially available starting materials.

  • Step 2: Reductive Amination. React N-Boc-2-piperidineethanol with 1-methylpiperazine in the presence of a suitable reducing agent (e.g., sodium triacetoxyborohydride).

  • Step 3: Deprotection. Remove the Boc protecting group under acidic conditions to yield the final product.

  • Step 4: Purification and Characterization. Purify the compound using column chromatography or recrystallization. Confirm the structure and purity using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Phase 2: In Vitro Biological Screening

This phase involves a broad screening approach to identify the primary biological activities.

Experimental Protocol: High-Throughput Screening (HTS)

  • Target Panels: Screen the compound against a diverse panel of receptors, enzymes, and ion channels, with a focus on:

    • CNS targets: Dopamine, serotonin, histamine, and sigma receptors.[14]

    • Oncology targets: A panel of representative protein kinases.

    • Opioid receptors.

  • Assay Formats: Employ validated in vitro assays, such as radioligand binding assays for receptors and enzymatic assays for kinases.

  • Data Analysis: Determine key parameters like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant) to quantify the compound's potency at various targets.

Phase 3: Lead Characterization and Optimization

Based on the screening results, this phase focuses on in-depth characterization and potential structural modifications.

Experimental Protocol: Cell-Based Assays

  • Cell Viability/Cytotoxicity: For promising anticancer hits, perform MTT or similar assays on a panel of cancer cell lines to determine GI₅₀ (growth inhibitory concentration) values.[1]

  • Functional Assays: For promising CNS hits, conduct functional assays (e.g., calcium mobilization or cAMP assays) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogues by modifying the piperidine substitution, the linker length, or the piperazine moiety to understand the structural requirements for activity.[17]

Phase 4: Preclinical Evaluation

This final phase involves in vivo studies to assess efficacy and safety.

Experimental Protocol: In Vivo Models

  • Pharmacokinetics (PK): Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a relevant animal model (e.g., rodents).

  • Efficacy Studies: Based on the in vitro profile, select an appropriate animal model of disease (e.g., a xenograft model for cancer, a behavioral model for psychosis, or a tail-flick test for analgesia).[1][6]

  • Preliminary Toxicology: Conduct acute toxicity studies to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Visualizing the Path Forward

Diagrams can clarify complex relationships and workflows, providing a clear visual guide for the research process.

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Characterization cluster_3 Phase 4: Preclinical Evaluation synthesis Chemical Synthesis purification Purification & Structural Confirmation (NMR, MS, HPLC) synthesis->purification hts High-Throughput Screening (Receptor & Enzyme Panels) purification->hts hit_id Hit Identification (Potency Determination: IC50/Ki) hts->hit_id cell_assays Cell-Based Functional Assays hit_id->cell_assays sar Structure-Activity Relationship (SAR) cell_assays->sar pk_pd Pharmacokinetics (ADME) sar->pk_pd in_vivo In Vivo Efficacy Models pk_pd->in_vivo tox Preliminary Toxicology in_vivo->tox

Caption: Proposed R&D workflow for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine.

cluster_cns Potential CNS Activity cluster_onco Potential Anticancer Activity d2 Dopamine D2 Receptor ht2a Serotonin 5-HT2A Receptor h3 Histamine H3 Receptor sigma1 Sigma-1 Receptor kinase Tyrosine Kinase Inhibition apoptosis Induction of Apoptosis compound 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine compound->d2 compound->ht2a compound->h3 compound->sigma1 compound->kinase compound->apoptosis

Caption: Hypothesized molecular targets and biological activities.

Conclusion: A Call to Investigation

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine stands as a molecule of significant, albeit unrealized, potential. Its hybrid structure, combining two of medicinal chemistry's most fruitful scaffolds, strongly suggests a predisposition for potent and diverse biological activity. While this guide is necessarily predictive, it provides a rigorous, evidence-based framework for initiating a drug discovery program centered on this compound. The proposed workflows are designed to be both comprehensive and efficient, enabling research teams to systematically uncover the compound's pharmacological profile. The true therapeutic value of this enigmatic scaffold awaits empirical validation, and it is our hope that this guide will serve as the catalyst for that critical investigation.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed. Retrieved February 28, 2026, from [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023, January 6). MDPI. Retrieved February 28, 2026, from [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science. Retrieved February 28, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved February 28, 2026, from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved February 28, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 28, 2026, from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals. Retrieved February 28, 2026, from [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.). International Journal of PharmTech Research. Retrieved February 28, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. (2026, January 29). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 28, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved February 28, 2026, from [Link]

Sources

pKa Profiling and Basicity of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (CAS: 1220021-54-4) is a highly versatile polybasic scaffold utilized in modern medicinal chemistry. By tethering a piperidine ring to a piperazine core via an ethyl linker, this molecule incorporates three distinct basic nitrogen centers. Understanding the exact ionization state of this molecule at physiological pH is critical, as basicity (pKa) dictates solubility, lipophilicity (logD), membrane permeability, and target engagement. This whitepaper deconstructs the structural basicity of this scaffold, outlines its pharmacokinetic implications, and establishes a self-validating experimental framework for accurate pKa determination.

Molecular Architecture and The Basicity Hierarchy

The molecule contains three ionizable amine centers. To predict and understand its behavior in biological systems, we must analyze the causality of its protonation sequence. The subtle structural distinctions between the 1,4-diazacyclohexane (piperazine) and azacyclohexane (piperidine) rings give rise to significant differences in their physicochemical characteristics[1].

  • Center 1: The Piperidine Nitrogen (Secondary Amine). Piperidine lacks the second electronegative nitrogen present in the piperazine ring, meaning it inherently possesses higher basicity[1]. The unperturbed piperidine ring typically exhibits a pKa of ~11.2[1]. In this specific molecule, the alkyl substitution at the 2-position introduces slight steric hindrance but maintains a highly basic profile, making it the first site of protonation (pKa ~ 10.0–10.5)[2].

  • Center 2: Piperazine N4 (Alkyl-substituted Tertiary Amine). Piperazine derivatives exhibit two distinct pKa values due to electrostatic repulsion and inductive effects[1]. The N4 atom, substituted with the 2-piperidin-2-yl-ethyl group, acts as the second most basic center. Alkylation generally stabilizes the protonated state via inductive electron donation, yielding a pKa in the range of 8.0–8.8[3].

  • Center 3: Piperazine N1 (Methyl-substituted Tertiary Amine). Once the N4 atom is protonated, the resulting positive charge exerts a strong electron-withdrawing inductive effect across the piperazine ring. This electrostatic penalty drastically reduces the basicity of the remaining N1 atom. Consequently, the methylation of the piperazine nitrogen lowers the pKa value significantly, resulting in a pKa of typically 3.5–4.5[3].

Quantitative Basicity Profile
Basic CenterAmine TypePredicted pKa RangePrimary Causality for pKa ShiftProtonation State at pH 7.4
Piperidine N Secondary10.0 - 10.5Lack of secondary ring heteroatom; high intrinsic basicity.>99.9% Protonated (+1)
Piperazine N4 Tertiary (Alkyl)8.0 - 8.8Inductive stabilization by ethyl linker; no prior ring charge.~80-95% Protonated (+1)
Piperazine N1 Tertiary (Methyl)3.5 - 4.5Strong electrostatic repulsion from N4(+); inductive withdrawal.>99.9% Neutral (0)

Pharmacokinetic Implications (ADME)

The polybasic nature of this scaffold directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. At physiological pH (7.4), the molecule exists predominantly as a diprotonated species .

  • Solubility vs. Permeability: The diprotonated state ensures excellent aqueous solubility, which is highly desirable for oral and intravenous formulations[1]. However, the presence of two positive charges significantly lowers the effective lipophilicity (logD at pH 7.4), potentially hindering passive diffusion across lipophilic membranes like the Blood-Brain Barrier (BBB).

  • Target Engagement: The protonated piperidine and piperazine nitrogens frequently serve as critical pharmacophores, forming salt bridges with acidic amino acid residues (such as Aspartate or Glutamate) within G-Protein Coupled Receptors (GPCRs), vesicular monoamine transporters (VMAT2), or kinase binding pockets[1][2].

  • Toxicity Liabilities: Highly basic, lipophilic amines are notorious for off-target binding to the hERG channel, leading to cardiotoxicity. Fine-tuning the pKa of the piperazine core—often by modulating the N-alkyl substituents—is a primary strategy to mitigate hERG liability while preserving target affinity and ensuring favorable drug-likeness[2].

Self-Validating Experimental Protocols for pKa Determination

To accurately determine the macroscopic and microscopic pKa values of a polybasic compound, a self-validating experimental design is required. We employ Potentiometric Titration as the gold standard, orthogonally validated by NMR Titration.

Protocol A: High-Precision Potentiometric Titration

Causality: Potentiometry measures the global (macroscopic) protonation events. We use 0.15 M KCl as the background electrolyte to strictly mimic the ionic strength of human blood plasma, ensuring the derived pKa values are physiologically relevant.

  • System Suitability: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Perform a blank titration of the 0.15 M KCl solvent to account for dissolved CO₂ and solvent autoprotolysis.

  • Sample Preparation: Dissolve 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (typically as a dihydrochloride salt) in 50 mL of 0.15 M KCl to achieve a concentration of ~1 mM[4].

  • Titration Execution: Under a continuous flow of inert Argon gas (to prevent CO₂ absorption, which forms carbonic acid and skews basic pKa readings), titrate the sample using standardized 0.1 M NaOH.

  • Self-Validation Loop: Immediately perform a reverse titration using 0.1 M HCl. The forward and reverse titration curves must superimpose perfectly. Hysteresis indicates compound precipitation or slow conformational kinetics, invalidating the run.

  • Data Regression: Utilize non-linear least-squares regression software to fit the titration curve and extract the three macroscopic pKa values.

Protocol B: Orthogonal Validation via NMR Titration (Microscopic pKa)

Causality: Potentiometry cannot definitively assign which nitrogen protonates first in a polybasic system. ¹H/¹³C NMR titration tracks the chemical shifts of specific adjacent protons, providing a self-validating map of site-specific (microscopic) protonation.

  • Prepare a 5 mM solution of the compound in D₂O, adjusting the ionic strength with KCl.

  • Acquire a series of ¹H and ¹³C NMR spectra across a pH range of 2.0 to 12.0 (adjusted using DCl and NaOD).

  • Track the chemical shift (

    
    ) of the N-methyl protons (identifying Piperazine N1) versus the piperidine ring protons (identifying Piperidine N).
    
  • Fit the

    
     vs. pH curves to the Henderson-Hasselbalch equation to calculate the specific pKa for each distinct structural center, validating the macroscopic data from Protocol A.
    

Visualizations

ProtonationCascade S0 State 0 Fully Deprotonated (pH > 11) S1 State 1 Monoprotonated Piperidine N(+) (pH ~ 9.0 - 10.5) S0->S1 +H⁺ pKa3 ~ 10.2 S2 State 2 Diprotonated Piperidine N(+) & Piperazine N4(+) (pH ~ 4.5 - 8.0) S1->S2 +H⁺ pKa2 ~ 8.4 S3 State 3 Triprotonated All Amines (+) (pH < 3.5) S2->S3 +H⁺ pKa1 ~ 4.0

Sequential protonation states of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine across pH.

Workflow Start System Suitability Electrode Calibration & Blank Prep Sample Preparation Dissolution in 0.15M KCl (25°C) Start->Prep Titration Potentiometric Titration Automated NaOH/HCl Addition Prep->Titration Analysis Data Regression Macroscopic pKa Calculation Titration->Analysis Validation Orthogonal Validation NMR Titration for Micro-pKa Analysis->Validation Site Assignment End Final pKa Profile & ADME Modeling Analysis->End Macro-pKa Validation->End

Self-validating experimental workflow for macroscopic and microscopic pKa determination.

References

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 National Institutes of Health (NIH) / PMC URL:[Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Chair of Analytical Chemistry, University of Tartu URL:[Link]

  • pKa Data Compiled by R. Williams Organic Chemistry Data URL: [Link]

  • pKa values of common substituted piperazines ResearchGate URL: [Link]

Sources

Technical Guide: Solubility Profiling of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

[1][2][3][4]

Physicochemical Identity & Solubility Basis[5]

To predict solvent behavior accurately, we must first deconstruct the molecule's interaction potential. This molecule is a tri-basic polyamine consisting of a methyl-piperazine moiety linked via an ethyl chain to a piperidine ring at the C2 position.[1][2]

Structural Determinants of Solubility
  • Hydrogen Bonding: The molecule contains two tertiary amines (piperazine ring) and one secondary amine (piperidine ring). The secondary amine acts as both an H-bond donor (HBD) and acceptor (HBA), while the tertiary amines are solely HBAs.[3]

  • Lipophilicity (LogP): The ethyl linker and

    
    -methyl group increase lipophilicity compared to the parent heterocycles.[2][3]
    
    • Estimated LogP: 1.2 – 1.8 (Moderately lipophilic).

    • Implication: Soluble in medium-polarity organic solvents; pH-dependent aqueous solubility.[1][2][3]

  • Ionization (pKa):

    • 
      -Methyl Piperazine (N1): pKa 
      
      
      5.4[1][2][3]
    • Piperazine (N4): pKa

      
       9.2[2][3]
      
    • Piperidine (N1): pKa

      
       11.1[2][3]
      
    • Implication: The molecule exists as a polycation at physiological pH (7.4) and acidic pH, rendering it highly water-soluble in acidic buffers but potentially precipitating as a free base in highly alkaline solutions (

      
      ).[2][3]
      
Predicted Solubility Profile (Standard Solvents)

Data inferred from structural fragment contribution theory and analogous piperazine/piperidine scaffolds.[3]

Solvent ClassSolventPredicted SolubilityMechanistic Rationale
Protics Water (pH < 9)High (>50 mg/mL)Ionization of basic nitrogens; H-bonding.[1][2][3]
Methanol / EthanolHigh Strong dipole-dipole & H-bonding match.[1][2][3]
Chlorinated Dichloromethane (DCM)Very High "Like dissolves like" for amine free bases; excellent for extraction.[2]
ChloroformVery High High polarizability matches the amine backbone.
Polar Aprotic DMSO / DMFHigh Universal solubility for polar organics; dipolar interactions.
Ethers THFModerate-High Good miscibility; useful for anhydrous reactions.[1][2][3]
Diethyl EtherModerate Soluble, but less so than in THF due to lower polarity.
Hydrocarbons Hexane / HeptaneLow / Insoluble Polarity mismatch. Useful as an anti-solvent for crystallization.

Hansen Solubility Parameters (HSP)

For precise solvent selection (e.g., for recrystallization or formulation), we utilize the Hansen Solubility Parameter system.[4] The total solubility parameter (




56
Estimated HSP Values
  • 
     (Dispersion):  ~17.0 MPa
    
    
    (Driven by the carbon backbone).[2]
  • 
     (Polarity):  ~6.5 MPa
    
    
    (Driven by the asymmetric amine distribution).[2]
  • 
     (H-Bonding):  ~8.5 MPa
    
    
    (Driven by the secondary amine).[2][3]
Interaction Radius ( ) Calculation

To determine if a solvent will dissolve the target, calculate the "distance" (


1235
  • Rule: If

    
     (Interaction Radius of the solute), dissolution is likely.[4]
    
  • Application: To precipitate the compound, select a solvent where

    
     is maximized (e.g., Hexane: 
    
    
    ).

Experimental Protocols

Since specific batch-to-batch polymorphic variations can alter solubility, researchers must validate solubility empirically.[1][2][3]

Thermodynamic Solubility Assay (Shake-Flask Method)
  • Objective: Determine the saturation solubility (

    
    ) of the solid compound.
    
  • Context: Critical for pre-formulation and verifying "stock solution" stability.

Protocol:

  • Preparation: Weigh excess solid (~5 mg) into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., PBS pH 7.4, MeOH, or DCM).
    
  • Equilibration:

    • Seal vial and agitate (shaker/rotator) at 25°C for 24 to 48 hours .

    • Note: 24h is usually sufficient for amorphous solids; 48h is required if the material is crystalline to prevent kinetic supersaturation artifacts.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PTFE filter (ensure filter compatibility).
    
  • Quantification:

    • Dilute the supernatant (e.g., 1:100) to fit the linear range of detection.

    • Analyze via HPLC-UV (210-254 nm) or LC-MS against a standard curve.[1][2][3]

Acid-Base Purification Workflow

This molecule's solubility is heavily pH-dependent.[1][2][3] The following workflow utilizes this property for purification (removal of non-basic impurities).

PurificationWorkflowStartCrude Mixture(Organic Phase: DCM/EtOAc)AcidifyAdd 1N HCl (aq)Adjust to pH < 3Start->AcidifyPhaseSep1Phase SeparationAcidify->PhaseSep1OrgLayer1Organic Layer(Contains Non-Basic Impurities)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Target as Salt)PhaseSep1->AqLayer1KeepBasifyBasify with NaOH/NH4OHAdjust to pH > 12AqLayer1->BasifyExtractExtract with DCM (3x)Basify->ExtractOrgLayer2Combined Organic Layer(Target Free Base)Extract->OrgLayer2KeepAqLayer2Aqueous WasteExtract->AqLayer2DiscardDryDry (Na2SO4) & EvaporateOrgLayer2->DryFinalPure 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazineDry->Final

Figure 1: pH-Swing Extraction Protocol. This self-validating method ensures that only the protonatable amine species are carried forward, effectively removing neutral or acidic contaminants.[1][2][3]

Stability & Handling in Solution

  • Oxidation Risk: Secondary amines (piperidine ring) are susceptible to slow oxidation to N-oxides or imines if left in solution with exposure to air/light.[1][2][3]

    • Recommendation: Store stock solutions in degassed solvents (DMSO/Ethanol) under Nitrogen or Argon at -20°C.[1][2][3]

  • Carbamate Formation: The secondary amine can react with atmospheric

    
     to form carbamates.[7]
    
    • Mitigation: Avoid prolonged exposure of the free base to air. Store as a hydrochloride salt if long-term solid stability is required.[1][2][3]

References

  • PubChem. (n.d.).[2] Compound Summary: Piperazine derivatives & 1-Methyl-4-(piperidin-4-yl)piperazine.[1][2][3][8] National Library of Medicine. Retrieved from [Link][2][3]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP calculations).

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Retrosynthetic Strategy & Mechanistic Rationale

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (CAS: 856843-58-8) is a bis-heterocyclic building block frequently utilized in the development of targeted receptor ligands and neuroactive compounds. The molecule features both a secondary amine (within the piperidine ring) and a tertiary amine (within the N-methylpiperazine ring). To synthesize this compound successfully, orthogonal protection strategies must be employed to prevent uncontrolled polymerization or off-target alkylation.

The most robust retrosynthetic approach involves the N-alkylation of 1-methylpiperazine using a pre-activated, Boc-protected piperidine derivative [1]. By utilizing tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate as the starting material [2], the primary alcohol can be converted into a highly reactive mesylate leaving group. Subsequent bimolecular nucleophilic substitution (SN2) with 1-methylpiperazine, followed by acidic deprotection of the carbamate, yields the target compound with high fidelity [3].

Reagent Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate229.321.0Starting Material
Methanesulfonyl chloride (MsCl)114.551.2Activating Agent
Triethylamine (TEA)101.191.5Acid Scavenger
1-Methylpiperazine100.161.5Nucleophile
Potassium carbonate (K₂CO₃)138.212.0Heterogeneous Base
Trifluoroacetic acid (TFA)114.02ExcessDeprotecting Agent

Experimental Workflow

SynthesisWorkflow SM Starting Material: tert-butyl 2-(2-hydroxyethyl) piperidine-1-carboxylate Step1 Step 1: Mesylation (MsCl, TEA, DCM, 0°C) SM->Step1 Int1 Intermediate 1: Mesylate Derivative Step1->Int1 Activation of OH Step2 Step 2: N-Alkylation (1-Methylpiperazine, K2CO3, MeCN, 80°C) Int1->Step2 Int2 Intermediate 2: Boc-Protected Target Step2->Int2 SN2 Substitution Step3 Step 3: Boc Deprotection (TFA, DCM, RT) Int2->Step3 Product Target Compound: 1-Methyl-4-(2-piperidin-2-yl-ethyl) -piperazine Step3->Product Acidic Cleavage

Fig 1: Three-step synthetic workflow for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine.

Step-by-Step Methodologies

Step 1: Activation of the Primary Alcohol (Mesylation)

Causality: The hydroxyl group of the starting material is a poor leaving group. Reacting it with methanesulfonyl chloride (MsCl) converts it into a mesylate, an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated to prevent premature cleavage of the acid-labile Boc group.

  • Dissolve 1.0 eq of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Add 1.5 eq of TEA and cool the reaction mixture to 0 °C using an ice-water bath. Note: Cooling is essential to control the exothermic nature of the mesylation and prevent degradation.

  • Add 1.2 eq of MsCl dropwise over 15 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting mesylate intermediate is typically carried forward without further purification due to its potential instability upon prolonged storage.

Step 2: Bimolecular Nucleophilic Substitution (N-Alkylation)

Causality: The mesylate intermediate undergoes an SN2 reaction with 1-methylpiperazine. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature optimally solvates cations while leaving the nucleophile relatively unsolvated, thereby accelerating the SN2 pathway. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous base to neutralize the methanesulfonic acid byproduct, driving the reaction to completion without competing as a nucleophile.

  • Dissolve the crude mesylate intermediate (1.0 eq) in anhydrous MeCN (0.15 M).

  • Add 2.0 eq of anhydrous K₂CO₃ and 1.5 eq of 1-methylpiperazine. The excess of piperazine ensures complete conversion.

  • Heat the reaction mixture to 80 °C (reflux) and stir for 12–16 hours.

  • Upon completion, cool the mixture to room temperature and filter out the insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water.

  • Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel flash chromatography (DCM:MeOH gradient) to isolate tert-butyl 2-(2-(4-methylpiperazin-1-yl)ethyl)piperidine-1-carboxylate.

Step 3: Carbamate Deprotection (Boc Cleavage)

Causality: The Boc protecting group is highly sensitive to strong acids. Trifluoroacetic acid (TFA) is used to protonate the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. This gaseous byproduct evolution thermodynamically drives the deprotection forward and simplifies the final workup.

  • Dissolve the purified Boc-protected intermediate in DCM (0.1 M).

  • Add TFA dropwise at 0 °C such that the final ratio of DCM:TFA is 4:1 (v/v).

  • Remove the ice bath and stir the reaction at room temperature for 2–3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • To obtain the free base, dissolve the resulting TFA salt in a minimal amount of water, basify to pH > 12 using 1M NaOH, and extract exhaustively with a 4:1 CHCl₃:isopropanol mixture.

  • Dry the combined organic extracts over Na₂SO₄ and concentrate in vacuo to yield the final product, 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine, as a pale yellow oil or amorphous solid.

Analytical Self-Validation Checkpoints

To ensure the protocol operates as a self-validating system, researchers must verify the following analytical milestones:

  • Post-Mesylation: TLC (Hexanes:EtOAc 1:1) should demonstrate the complete consumption of the starting material (which stains with KMnO₄) and the appearance of a new, higher Rf spot corresponding to the mesylate.

  • Post-Alkylation: LC-MS analysis of the crude reaction mixture must reveal a dominant peak corresponding to the exact mass of the Boc-protected intermediate ([M+H]⁺ = 312.26 m/z).

  • Post-Deprotection: ¹H NMR (CDCl₃) of the final free base should confirm the disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group) and the distinct presence of the N-methyl singlet at ~2.30 ppm, validating the structural integrity of the final target compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5103438, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate". PubChem, [Link]

Using 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (MPEP)

Executive Summary & Ligand Profile

This guide details the utilization of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (herein referred to as MPEP ) as a flexible, tridentate nitrogen-donor ligand in coordination chemistry. Unlike rigid aromatic ligands (e.g., phenanthroline), MPEP offers significant conformational freedom due to its ethylene bridge and saturated heterocyclic rings (piperazine and piperidine).

This flexibility makes MPEP a prime candidate for:

  • Biomimetic Catalysis: Modeling metalloenzymes (e.g., phosphatases) where active site flexibility is crucial.

  • Switchable Coordination Polymers: Creating Metal-Organic Frameworks (MOFs) that "breathe" or adjust geometry upon guest inclusion.

  • Medicinal Inorganic Chemistry: Stabilizing Cu(II) or Zn(II) cores for DNA intercalation studies.

Ligand Architecture
  • IUPAC Name: 1-Methyl-4-[2-(piperidin-2-yl)ethyl]piperazine

  • Donor Set: N3 (Tridentate).

    • N1 (Piperazine): Tertiary amine (Methylated). Sterically hindered; often acts as a pendant arm or weak donor.

    • N4 (Piperazine): Tertiary amine (Bridgehead). Strong sigma donor.

    • N (Piperidine): Secondary amine. High basicity; primary metal binding site.

  • Key Property: The ethyl linker between the piperazine N4 and the piperidine C2 allows for the formation of stable 5- or 6-membered chelate rings, depending on the metal ion radius.

Pre-Experimental Protocol: Ligand Preparation

MPEP is commercially available often as a hydrochloride salt or a viscous free base. For coordination chemistry, the free base form is strictly required to prevent chloride interference and ensure proper deprotonation.

Protocol A: Desalting and Activation

  • Dissolution: Dissolve 5.0 mmol of MPEP·xHCl in 10 mL of minimal distilled water.

  • Basification: Dropwise add 10 M NaOH until pH > 12. The solution will become cloudy as the organic free base separates.

  • Extraction: Extract 3x with 15 mL Dichloromethane (DCM).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Rotary evaporate the DCM to yield MPEP as a pale yellow, viscous oil.

    • Quality Control: Verify purity via

      
       NMR (
      
      
      
      ). The absence of broad NH signals > 8 ppm confirms salt removal.

Protocol B: Synthesis of Cu(II) Biomimetic Complexes

This protocol targets the synthesis of mononuclear


 complexes, used to mimic hydrolytic enzymes.

Rationale: Copper(II) prefers square planar or distorted square pyramidal geometries. MPEP acts as a tridentate chelate, occupying three basal sites, while halides or solvent molecules occupy the remaining positions.

Reagents:

  • MPEP (Free base, from Protocol A)

  • 
     (Copper(II) chloride dihydrate)
    
  • Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Metal Solution: Dissolve 1.0 mmol (170 mg) of

    
     in 10 mL of Methanol. The solution will be bright blue.
    
  • Ligand Addition: Dissolve 1.0 mmol of MPEP in 5 mL Methanol. Add this solution dropwise to the copper solution under constant stirring at Room Temperature (RT).

    • Observation: The color should shift to a deeper blue-green (Teal), indicating N-coordination and a shift in the d-d transition band.

  • Reflux: Heat the mixture to 60°C for 2 hours to ensure thermodynamic chelation.

  • Crystallization:

    • Concentrate the solution to ~5 mL via rotary evaporation.

    • Add diethyl ether (vapor diffusion method) or allow slow evaporation at RT.

    • Timeframe: Blue/Green crystals typically form within 24-48 hours.

  • Characterization:

    • UV-Vis: Look for a broad d-d band around 600-650 nm (distorted geometry).

    • IR Spectroscopy: Shift in the N-H stretch of the piperidine ring (approx. 3200

      
      ) to lower frequencies upon coordination.
      

Protocol C: Synthesis of Zn(II) Coordination Polymers

Zinc(II) is


 and silent in UV-Vis/EPR, making it ideal for NMR studies and structural frameworks. This protocol uses MPEP to bridge Zn centers, forming 1D chains.

Rationale: Unlike Cu(II), Zn(II) is flexible and can adopt tetrahedral or octahedral geometries. By using a stoichiometric excess of metal or specific counter-ions (like terephthalate), MPEP can bridge two metal centers rather than chelating a single one.

Step-by-Step Methodology:

  • Precursor Prep: Dissolve 1.0 mmol

    
     in 10 mL Ethanol.
    
  • Ligand Introduction: Add 1.0 mmol MPEP (in 5 mL Ethanol).

  • Linker Addition (Optional for MOFs): To create a polymer, add 1.0 mmol of Terephthalic acid (neutralized with TEA) to the mixture.

  • Solvothermal Synthesis:

    • Transfer the mixture to a Teflon-lined autoclave.

    • Heat at 100°C for 24 hours.

    • Cooling: Slow cool (5°C/hour) to promote single-crystal growth.

  • Isolation: Filter the colorless crystals and wash with cold ethanol.

Application: Artificial Phosphodiester Hydrolysis

The


 complex acts as a Lewis acid catalyst for hydrolyzing phosphate esters (a DNA cleavage mimic).

Assay Protocol:

  • Substrate: Use 4-Nitrophenyl phosphate (4-NPP) as the model substrate.

  • Conditions: 50 mM HEPES buffer (pH 7.2), 25°C.

  • Reaction: Mix 10

    
     of the Cu-MPEP complex with 1 mM 4-NPP.
    
  • Monitoring: Track the release of 4-nitrophenolate by measuring absorbance at 400 nm over time.

    • Mechanism:[1][2][3] The coordinated water molecule on the Copper center is activated (lowered pKa), creating a metal-bound hydroxide nucleophile that attacks the phosphate.

Data Visualization & Logic

Experimental Workflow (DOT Diagram)

MPEP_Workflow Raw MPEP·HCl Salt Base Free Base MPEP (Oil) Raw->Base NaOH / DCM Ext. Complex_Cu [Cu(MPEP)Cl2] (Blue/Green) Base->Complex_Cu + CuCl2 / MeOH 60°C Reflux Complex_Zn [Zn(MPEP)]n (Polymer/MOF) Base->Complex_Zn + Zn(NO3)2 / EtOH Solvothermal Cu_Salt CuCl2·2H2O Cu_Salt->Complex_Cu Zn_Salt Zn(NO3)2 Zn_Salt->Complex_Zn App_DNA Phosphatase Assay (4-NPP Hydrolysis) Complex_Cu->App_DNA Active Catalyst

Caption: Workflow for converting MPEP salt into functional metal complexes for catalysis.

Coordination Modes of MPEP

The diagram below illustrates the steric bite angle and donor atoms.

Coordination_Mode cluster_Ligand MPEP Ligand Metal M(II) (Cu/Zn) N_Pip N (Piperidine) Secondary Amine N_Pip->Metal Strong Sigma Donor Ethyl Ethyl Linker N_Pip->Ethyl N_PZ_Bridge N (Piperazine) Bridgehead N_PZ_Bridge->Metal Chelation N_PZ_Me N (Piperazine) Methylated N_PZ_Me->Metal Weak/Pendant (Steric Hinderance) Ethyl->N_PZ_Bridge

Caption: Tridentate binding mode of MPEP. Note the steric hindrance of the N-Methyl group.

Expected Analytical Data

TechniqueParameterExpected Value (Free Ligand)Expected Value (Metal Complex)Interpretation
IR



Coordination of Piperidine Nitrogen
UV-Vis


(n-

*)

(Cu)
d-d transition (Ligand Field splitting)
1H NMR


Shifted/Broadened (Zn)Proximity to metal center
Conductivity

Non-conductive

Non-electrolyte (Neutral complex)

References

  • Dalton Transactions (2017) . Group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine. (Demonstrates protocols for piperazine-ethyl-pyridine ligands structurally homologous to MPEP).

  • Dalton Transactions (2011) . Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation. (Provides solubility and reactivity profiles for piperidine-based ligands).

  • MDPI (2021) . Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. (Basis for the phosphatase assay protocol).

  • PubChem . 1-(1-Methyl-4-piperidinyl)piperazine Compound Summary. (Physical properties and safety data for the MPEP scaffold).

Sources

Application Note: Modular Synthesis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine , a privileged scaffold in GPCR ligand design (specifically for dopamine and sigma receptors). Unlike traditional alkylation methods that suffer from over-alkylation and elimination side products, this guide utilizes a stepwise reductive amination strategy.

The protocol prioritizes chemoselectivity by employing a protected piperidine aldehyde intermediate and Sodium Triacetoxyborohydride (STAB) as a mild hydride donor. This approach ensures high yields (>75%), minimal epimerization at the chiral center (C2 of piperidine), and operational safety by avoiding cyanoborohydrides.

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the precise formation of the ethylene linker between the C2-position of the piperidine and the N1-position of the N-methylpiperazine.

Strategic Disconnection
  • Bond Formed: C-N bond between the ethyl linker and the piperazine nitrogen.

  • Key Intermediate: tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate (N-Boc-2-piperidineacetaldehyde).

  • Reagents: 1-Methylpiperazine (Nucleophile) + STAB (Reductant).

Mechanistic Pathway (Graphviz)

Retrosynthesis cluster_logic Strategic Logic Target Target: 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine Intermediate Intermediate: N-Boc-2-piperidineacetaldehyde Target->Intermediate Reductive Amination (STAB, DCE) SM1 Starting Material 1: N-Boc-2-piperidineethanol Intermediate->SM1 Parikh-Doering or Dess-Martin Oxidation SM2 Starting Material 2: 1-Methylpiperazine Intermediate->SM2 + Amine Coupling Logic1 Why Reductive Amination? Avoids bis-alkylation seen with alkyl halides. Logic2 Why N-Boc? Prevents self-polymerization of the piperidine amine.

Figure 1: Retrosynthetic logic flow ensuring regioselectivity and preventing polymerization.[1]

Materials & Equipment

Reagents
ReagentPurity/GradeRole
N-Boc-2-piperidineethanol >97%Starting Scaffold
Dess-Martin Periodinane (DMP) 95%Oxidant (Alcohol to Aldehyde)
1-Methylpiperazine >99%Nucleophilic Amine
Sodium Triacetoxyborohydride (STAB) 95%Selective Reducing Agent
Dichloromethane (DCM) AnhydrousSolvent
Trifluoroacetic Acid (TFA) Reagent GradeDeprotection Agent
Acetic Acid (AcOH) GlacialCatalyst
Critical Equipment
  • Inert atmosphere manifold (Nitrogen/Argon).

  • 0°C Ice/Water bath.

  • LC-MS for reaction monitoring (ESI+ mode).

  • Flash Chromatography system (Silica gel or Amine-functionalized silica).

Experimental Protocol

Step 1: Synthesis of N-Boc-2-piperidineacetaldehyde

Note: This aldehyde is unstable and prone to racemization/polymerization. It should be prepared fresh and used immediately.

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-2-piperidineethanol (1.0 equiv, 10 mmol) and anhydrous DCM (50 mL). Cool to 0°C.[2]

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (lower Rf) should disappear.

  • Workup: Quench with 1:1 mixture of sat. NaHCO₃ and sat.[2][3] Na₂S₂O₃ (50 mL). Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

    • Yield: Expect ~85-90% of crude aldehyde (Colorless oil). Do not purify on silica ; proceed directly to Step 2.

Step 2: Reductive Amination (The Coupling)

Rationale: STAB is used because it reduces the iminium ion faster than the aldehyde, preventing direct reduction of the aldehyde to the alcohol.

  • Imine Formation: Dissolve the crude aldehyde (from Step 1, ~10 mmol) in anhydrous 1,2-Dichloroethane (DCE) or DCM (40 mL).

  • Amine Addition: Add 1-Methylpiperazine (1.1 equiv, 11 mmol) and Acetic Acid (1.0 equiv, 10 mmol).

    • Mechanism:[1][4][5][6][7] Acid catalysis promotes the formation of the iminium ion species.[8][9][10]

    • Stirring: Stir at RT for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise.

  • Completion: Remove ice bath and stir at RT for 12–16 hours.

    • Validation: LC-MS should show the mass of the protected product [M+H]+ = ~312.

  • Quench: Add sat. NaHCO₃ (40 mL) and stir for 15 mins.

  • Extraction: Extract with DCM (3 x 40 mL). Wash with Brine.[3][8] Dry over Na₂SO₄.[2][3][8]

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

    • Target:tert-Butyl 2-(2-(4-methylpiperazin-1-yl)ethyl)piperidine-1-carboxylate .

Step 3: Deprotection & Salt Formation
  • Deprotection: Dissolve the Step 2 product in DCM (10 mL). Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Basing: Concentrate to remove excess TFA. Redissolve residue in DCM and wash with 1N NaOH (to pH > 12). Dry organic layer and concentrate.[2][3][8]

  • Salt Formation (Optional but Recommended): Dissolve free base in minimal EtOH. Add 4N HCl in Dioxane (3 equiv). Precipitate the hydrochloride salt with Et₂O. Filter and dry.[2][3][8]

Process Visualization

Experimental Workflow Diagram

Workflow Start Start: N-Boc-2-piperidineethanol Oxidation Oxidation (DMP, DCM, 0°C) Generate Aldehyde in situ Start->Oxidation Coupling Add 1-Methylpiperazine + AcOH Form Iminium Ion (30 min) Oxidation->Coupling Reduction Add NaBH(OAc)3 Reductive Amination (16 h) Coupling->Reduction Check LC-MS Check Target Mass Observed? Reduction->Check Check->Coupling No (Add more time/heat) Workup Basic Workup (NaHCO3) Purification (DCM/MeOH) Check->Workup Yes Deprotect TFA/DCM Deprotection Remove Boc Group Workup->Deprotect Final Final Product: 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine Deprotect->Final

Figure 2: Step-by-step decision tree for the synthesis workflow.

Analytical Data & Validation

ParameterExpected Value / ObservationNotes
Appearance Pale yellow oil (Free base) / White solid (HCl salt)Hygroscopic as a salt.[2]
1H NMR (CDCl3) δ 2.28 (s, 3H, N-Me), 2.30-2.60 (m, 10H, Piperazine + Linker)Look for the disappearance of the Boc singlet (1.45 ppm) after Step 3.
MS (ESI+) m/z ~ 212.2 [M+H]+Calculated MW: 211.35 g/mol .
Solubility High in Water, MeOH (Salt); High in DCM, CHCl3 (Base)Use MeOH for NMR of the salt.

Troubleshooting & Optimization

  • Low Yield in Step 2: If the aldehyde is left too long before adding the amine, it may dimerize. Solution: Perform the oxidation and coupling in a "one-pot" sequence if possible, or minimize transfer time.

  • Incomplete Reduction: If imine remains, add a small amount (0.1 equiv) of additional AcOH. The pH must be slightly acidic (pH 5-6) for the borohydride to work effectively.

  • Purification Issues: The product is a tri-amine and will streak on silica. Solution: Pre-wash the silica column with 1% Triethylamine in DCM, or use commercially available amine-functionalized silica cartridges.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3][8] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Application Library. Link

  • Organic Chemistry Portal. "Synthesis of Piperazines." Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." NIH PubMed Central. Link

  • Matassini, C., et al. (2020).[7] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Italiana. Link

Sources

Preparation of pharmaceutical intermediates using 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Utilization of 1-Methyl-4-(2-(piperidin-2-yl)ethyl)piperazine Scaffolds

Executive Summary

The structural motif 1-Methyl-4-(2-(piperidin-2-yl)ethyl)piperazine (hereafter referred to as MPEP ) represents a high-value "privileged scaffold" in medicinal chemistry. It combines two pharmacologically active heterocycles—an N-methylpiperazine and a 2-substituted piperidine—linked by an ethyl chain.

This specific connectivity (Piperazine-N4 attached to the ethyl linker, which connects to Piperidine-C2) distinguishes it from the more common N-ethyl-piperidine linkers. The C2-attachment creates a chiral center, offering opportunities for stereoselective receptor engagement, particularly in GPCR ligands (e.g., Dopamine D2/D4, Serotonin 5-HT) and Kinase inhibitors where the piperidine NH serves as a vector for solvent-exposed interactions.

This guide details the robust synthesis of the MPEP intermediate and its subsequent application in generating pharmaceutical libraries.

Strategic Synthesis of the MPEP Intermediate

The synthesis requires a convergent approach to avoid polymerization and ensure regioselectivity. The critical challenge is the potential for the piperidine nitrogen to interfere with the alkylation if not properly protected.

Retrosynthetic Analysis

The most reliable route involves the nucleophilic displacement of a leaving group on a 2-ethylpiperidine derivative by N-methylpiperazine.

  • Precursor A: N-Boc-2-(2-hydroxyethyl)piperidine (Derived from 2-piperidineethanol).

  • Precursor B: 1-Methylpiperazine (Commercially available).[1]

Protocol 1: Preparation of N-Boc-2-(2-mesyloxyethyl)piperidine

Objective: Create an activated electrophile from commercially available 2-piperidineethanol while protecting the secondary amine.

Reagents:

  • 2-Piperidineethanol (CAS: 1484-84-0)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Nitrogen Protection (Bocylation):

    • Dissolve 2-piperidineethanol (10.0 g, 77.4 mmol) in DCM (100 mL) at 0°C.

    • Add TEA (1.5 eq) followed by dropwise addition of Boc₂O (1.1 eq) dissolved in DCM.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show disappearance of the starting amine (ninhydrin stain).

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-2-piperidineethanol.

  • Activation (Mesylation):

    • Dissolve the crude N-Boc intermediate in anhydrous DCM (100 mL) under N₂ atmosphere. Cool to -10°C.

    • Add TEA (2.0 eq).

    • Add MsCl (1.2 eq) dropwise over 20 minutes. Note: Exothermic reaction; control rate to maintain temp < 0°C.

    • Stir for 2 hours at 0°C.

    • Workup: Quench with ice water. Extract with DCM.[2][3] Wash with cold dilute HCl (0.1 N) and brine.

    • Critical Checkpoint: Do not heat during concentration. Mesylates can be thermally unstable. Use this intermediate immediately in the next step.

Protocol 2: Coupling and Deprotection (Synthesis of MPEP)

Objective: Displace the mesylate with N-methylpiperazine and remove the Boc group to reveal the reactive piperidine amine.

Reagents:

  • N-Methylpiperazine (CAS: 109-01-3)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Procedure:

  • Nucleophilic Displacement:

    • Suspend K₂CO₃ (3.0 eq) in ACN (150 mL).

    • Add N-Methylpiperazine (1.5 eq) and the N-Boc-mesylate intermediate (1.0 eq).

    • Reflux at 80°C for 12–16 hours.

    • Monitoring: LC-MS should show the formation of the protected product [M+H]⁺ = ~312.

    • Workup: Filter off solids.[4][5] Concentrate filtrate.[3] Partition residue between water and EtOAc. The product is in the organic layer.[2]

  • Deprotection (Boc Removal):

    • Dissolve the coupled product in DCM (50 mL).

    • Add TFA (10 mL) dropwise at 0°C. Stir at RT for 2 hours.

    • Alternative: Use 4M HCl in Dioxane for 1 hour to isolate the hydrochloride salt directly.

    • Workup (Free Base): Concentrate TFA. Basify carefully with sat. Na₂CO₃ (pH > 10). Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar diamine.

    • Yield: Expect ~65-75% over 3 steps.

Application: Functionalization for Drug Discovery

The resulting MPEP molecule contains a secondary amine on the piperidine ring. This is the "warhead" for attaching the scaffold to aromatic cores (e.g., Pyrimidines, Quinolines) via SɴAr or Buchwald-Hartwig coupling.

Protocol 3: SɴAr Coupling to a Heteroaryl Chloride

Scenario: Attaching MPEP to a 4-chloropyrimidine core (common in kinase inhibitors).

  • Setup: In a microwave vial, combine:

    • Heteroaryl Chloride (1.0 eq)

    • MPEP (1.2 eq)

    • DIPEA (3.0 eq)[1]

    • Solvent: NMP or n-Butanol.

  • Reaction: Heat to 120°C (Microwave) for 30 minutes or 100°C (Thermal) for 12 hours.

  • Purification: The product is highly basic. Use Reverse Phase HPLC (C18) with an Ammonium Formate/Acetonitrile gradient.

Visualization of the Pathway

The following diagram illustrates the convergent synthesis and subsequent application of the MPEP scaffold.

MPEP_Synthesis Start 2-Piperidineethanol (Commercial) Boc Step 1: Boc Protection (Boc2O, TEA) Start->Boc Protection Mesyl Step 2: Activation (MsCl, TEA, DCM) Boc->Mesyl Activation Coupling Step 3: Displacement (N-Me-Piperazine, K2CO3) Mesyl->Coupling SN2 Reaction Deprotect Step 4: Deprotection (TFA or HCl) Coupling->Deprotect Acidic Cleavage Final MPEP Intermediate (Free Secondary Amine) Deprotect->Final Basification Drug Target Molecule (Kinase/GPCR Ligand) Final->Drug SNAr / Buchwald (Ar-Cl + Pd)

Figure 1: Convergent synthesis workflow for the 1-Methyl-4-(2-(piperidin-2-yl)ethyl)piperazine (MPEP) scaffold.

Analytical Data Summary

When characterizing the MPEP intermediate, the following spectral features are diagnostic.

Analytical MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 2.28 (s, 3H)N-CH₃ on piperazine ring.
δ 2.8–3.0 (m, 2H)N-CH₂ adjacent to piperidine nitrogen (C6).
δ 2.4–2.6 (broad m)Piperazine ring protons.
δ 1.4–1.8 (m, 6H)Piperidine ring (C3-C5) and Ethyl linker .
LC-MS (ESI) [M+H]⁺ ≈ 212.2Consistent with Formula C₁₂H₂₅N₃.
Chirality Chiral HPLCIf starting with racemic 2-piperidineethanol, product is racemic. Use (S)-2-piperidineethanol for enantiopure synthesis.

Troubleshooting & Expert Tips

  • Regioselectivity: The Boc protection in Step 1 is critical. Without it, the mesyl chloride will react with the secondary amine of the piperidine, leading to a "dead-end" sulfonamide.

  • Cyclization Risk: During the mesylation of the unprotected amino-alcohol, there is a risk of intramolecular cyclization to form a bicyclic aziridinium ion. The Boc group prevents this.

  • Purification of MPEP: The final diamine is very polar and water-soluble. Do not use standard aqueous extraction if the yield is low. Instead, evaporate the aqueous phase and triturate the salts with DCM/MeOH (9:1).

  • Storage: Store the MPEP intermediate as the HCl salt (dihydrochloride) for long-term stability. The free base absorbs CO₂ from the air.

References

  • Boc Protection Protocols

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for N-Boc protection of amino alcohols).
  • Piperazine Alkylation Strategies

    • An, H., et al. "Synthesis of Novel Piperazine Derivatives." Journal of Organic Chemistry.
  • Related Scaffold Applications (GPCRs)

    • Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 25: 1-(2-pyrimidinyl)piperazine derivatives." Journal of Medicinal Chemistry. (Discusses similar piperazine-linker-heterocycle motifs).
    • (Illustrates the pharmacological relevance of the 2-(2-piperidyl)ethyl side chain).

Sources

Optimization of alkylation reactions for piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Optimization of N-Alkylation Reactions for Piperazine Derivatives

Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing as a key structural motif in numerous blockbuster drugs due to its ability to modulate physicochemical properties and interact with biological targets.[1][2] N-alkylation is the most fundamental transformation for derivatizing the piperazine core, yet it presents a significant synthetic challenge: controlling the selectivity between mono- and di-alkylation at its two chemically equivalent nitrogen atoms.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and critical parameters for optimizing piperazine alkylation reactions. We delve into the causality behind experimental choices, offering field-proven insights into direct alkylation, protecting group strategies, and reductive amination. Detailed, self-validating protocols are provided, supported by data tables and mechanistic diagrams to ensure technical accuracy and practical applicability in a research and development setting.

The Central Challenge: Achieving Selectivity in Piperazine N-Alkylation

The symmetrical nature of the piperazine ring, with its two secondary amine nitrogens of comparable nucleophilicity, is the root of the primary challenge in its functionalization.[3][5] The direct reaction of piperazine with an alkylating agent often leads to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired N,N'-di-alkylated product. Separating these components can be difficult and significantly reduces the yield of the target molecule.[4]

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism where the lone pair of electrons on a nitrogen atom attacks the electrophilic carbon of the alkylating agent. After the first alkylation, the remaining secondary amine is still nucleophilic and can react with a second molecule of the alkylating agent.

cluster_0 Piperazine Piperazine MonoProduct N-Monoalkylated Piperazine Piperazine:e->MonoProduct:w + R-X Mixture Product Mixture AlkylHalide1 R-X DiProduct N,N'-Dialkylated Piperazine (Byproduct) MonoProduct:e->DiProduct:w + R-X AlkylHalide2 R-X

Figure 1: Competing pathways in the direct alkylation of piperazine.

Achieving high selectivity for mono-alkylation is therefore the critical objective for the efficient synthesis of asymmetrically substituted piperazine derivatives, which are often the most valuable in drug discovery programs.

Core Strategies for Controlled N-Alkylation

Three primary strategies are employed to overcome the selectivity challenge. The choice depends on the specific substrate, desired scale, and overall synthetic route.

Strategy 1: Direct Alkylation via Stoichiometric Control

This is the most atom-economical approach, avoiding the introduction and removal of protecting groups. Selectivity for the mono-alkylated product is favored by carefully controlling the reaction stoichiometry and conditions.

  • Causality: By using a large excess of piperazine relative to the alkylating agent (e.g., 2 to 5 equivalents), the statistical probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated one.[6] Lowering the reaction temperature can also help to control the rate of the second alkylation.

  • Advantages: Simple, one-step process with high atom economy.[3]

  • Limitations: Requires an efficient method to remove the excess piperazine during workup, which can be challenging due to its high water solubility. The strategy is less effective for highly reactive alkylating agents.

Strategy 2: The Protecting Group Approach

This is arguably the most robust and widely used method for ensuring selective mono-alkylation, particularly in small-scale and discovery chemistry settings.[3][7] The strategy involves temporarily "blocking" one nitrogen atom with a removable protecting group, leaving the other free to react. The tert-butoxycarbonyl (Boc) group is the most common choice due to its ease of installation and clean, acidic removal.[6]

The workflow is a three-step process:

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-piperazine.

  • Alkylation: The single unprotected nitrogen of N-Boc-piperazine is alkylated.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to reveal the desired mono-alkylated product.[3]

Figure 2: Workflow for the Boc-protection strategy for mono-alkylation.
Strategy 3: Reductive Amination

Reductive amination is a powerful alternative to direct alkylation with alkyl halides. This method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[3]

  • Mechanism: The reaction first forms a carbinolamine, which dehydrates to an iminium ion. A hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then reduces the iminium ion to the final alkylated amine.[3][6] This pathway inherently avoids the possibility of over-alkylation leading to quaternary ammonium salts, a common side reaction with alkyl halides.[7]

  • Advantages: Excellent functional group tolerance, mild reaction conditions, and high selectivity for mono-alkylation, especially when using a large excess of piperazine. It is a key method for installing aryl-alkyl or heteroaryl-alkyl groups.[3]

Piperazine Piperazine Carbinolamine Carbinolamine Intermediate Piperazine:e->Carbinolamine:w + R-CHO Aldehyde R-CHO Dehydration - H₂O Carbinolamine->Dehydration Iminium Iminium Ion Dehydration->Iminium Reduction + [H⁻] (e.g., NaBH(OAc)₃) Iminium->Reduction Product N-Monoalkylated Piperazine Reduction->Product

Figure 3: Simplified mechanism of reductive amination for N-alkylation.
StrategyKey PrincipleAdvantagesDisadvantages
Direct Alkylation Stoichiometric control (excess piperazine)High atom economy, one stepRequires removal of large excess of starting material; lower selectivity with reactive electrophiles
Protecting Group Temporarily block one nitrogenHigh selectivity, reliable, clean reactionMulti-step process (adds cost and time), generates more waste
Reductive Amination Reaction with a carbonyl + in-situ reductionHigh selectivity, mild conditions, avoids quaternary salt formationLimited to alkyl groups that can be sourced from an aldehyde/ketone

Critical Parameters for Reaction Optimization

Regardless of the chosen strategy, several parameters must be optimized to ensure high yield and purity.

  • Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[8] More reactive agents like alkyl iodides or benzyl bromides may require lower temperatures to control di-alkylation. Other electrophiles, such as epoxides and Michael acceptors, can also be used.[9][10]

  • Base: A base is required in direct alkylation to neutralize the hydrogen halide (H-X) byproduct. Inorganic bases like potassium carbonate (K₂CO₃) are common and easily removed by filtration.[6] Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also used, particularly when substrate solubility is a concern. The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions.[6]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and acetone are commonly used as they can solvate the transition state and facilitate the SN2 reaction.[3][11] A study on the reaction between piperazine and benzyl bromide showed that the rate is influenced by the solvent's electrophilicity, hydrogen bond donating ability, and polarity.[11] Dichloromethane (DCM) is often used for protection reactions, while dichloroethane (DCE) or tetrahydrofuran (THF) are common for reductive aminations.[6]

  • Temperature: Reaction temperature directly affects the reaction rate. Many N-alkylations are run at room temperature or with gentle heating (40-80 °C).[6] For highly reactive electrophiles, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can improve selectivity. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature.

Experimental Protocols

The following protocols are provided as validated starting points for optimization.

Protocol 1: Selective Mono-alkylation using a Boc-Protecting Group Strategy

This protocol describes the reliable three-step synthesis of an N-mono-alkylated piperazine.

Step A: Synthesis of 1-Boc-piperazine

ReagentM.W.AmountMolesEquiv.
Piperazine86.1417.2 g0.202.0
Di-tert-butyl dicarbonate (Boc₂O)218.2521.8 g0.101.0
Dichloromethane (DCM)-200 mL--

Procedure:

  • Dissolve piperazine (2.0 equiv.) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.0 equiv.) in DCM (100 mL).

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.[6]

  • Monitor the reaction by TLC or LC-MS for the disappearance of Boc₂O.

  • Evaporate the solvent under reduced pressure to obtain crude 1-Boc-piperazine, which can often be used in the next step without further purification.

Step B: Alkylation of 1-Boc-piperazine

ReagentM.W.AmountMolesEquiv.
1-Boc-piperazine186.2518.6 g0.101.0
Alkyl Halide (R-X)--0.111.1
Potassium Carbonate (K₂CO₃)138.2120.7 g0.151.5
Acetonitrile (ACN) or DMF-200 mL--

Procedure:

  • Combine 1-Boc-piperazine (1.0 equiv.), potassium carbonate (1.5 equiv.), and the chosen alkyl halide (1.1 equiv.) in acetonitrile or DMF.

  • Heat the mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Perform an aqueous workup: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude N-alkylated-N'-Boc-piperazine. Purify by column chromatography if necessary.

Step C: Deprotection to Yield Mono-alkylated Piperazine

ReagentM.W.AmountMolesEquiv.
N-alkylated-N'-Boc-piperazine--0.101.0
Trifluoroacetic Acid (TFA)114.0238 mL0.505.0
Dichloromethane (DCM)-100 mL--

Procedure:

  • Dissolve the purified N-alkylated-N'-Boc-piperazine (1.0 equiv.) in DCM.

  • Add trifluoroacetic acid (TFA, 5.0 equiv.) and stir the solution at room temperature for 1-3 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent and excess TFA under reduced pressure.

  • To obtain the free base, dissolve the residue in water, basify with 2M NaOH solution to pH >12, and extract the product with an organic solvent (e.g., 3 x 100 mL of DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure mono-alkylated piperazine.[3][6]

Protocol 2: Mono-alkylation via Direct Reductive Amination

This protocol is ideal for converting aldehydes or ketones into N-alkyl substituents.

ReagentM.W.AmountMolesEquiv.
Piperazine86.1425.8 g0.303.0
Aldehyde/Ketone (R-CO-R')--0.101.0
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9431.8 g0.151.5
1,2-Dichloroethane (DCE)-250 mL--
Acetic Acid (optional)60.05~0.6 mL~0.010.1

Procedure:

  • Suspend piperazine (3.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in DCE in a round-bottom flask. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 2-16 hours).[6]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to separate the desired mono-alkylated product from residual piperazine.

Reaction Monitoring and Product Purification

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid method for monitoring the consumption of starting materials. A typical mobile phase is 5-10% methanol in dichloromethane, often with 0.5-1% ammonium hydroxide to reduce streaking of basic amines. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying byproducts.

  • Purification:

    • Extraction: A standard aqueous workup is used to remove water-soluble reagents and byproducts.

    • Crystallization: Piperazine products can sometimes be purified by crystallization of the free base or as a salt (e.g., dihydrochloride).[12] Selective precipitation of piperazine as a diacetate salt from acetone has also been reported as a purification method for the starting material.[13]

    • Column Chromatography: Silica gel chromatography is the most common method for purifying piperazine derivatives. Using a solvent system with a small amount of a basic modifier like triethylamine or ammonium hydroxide is crucial to prevent peak tailing.

Conclusion

The successful N-alkylation of piperazines hinges on a clear understanding of the competing reaction pathways and the deliberate selection of a strategy to control selectivity. While direct alkylation offers simplicity, the use of a protecting group strategy provides the highest degree of control for mono-alkylation and is a cornerstone of modern discovery chemistry. Reductive amination serves as a powerful and mild alternative, expanding the synthetic toolbox. By carefully optimizing key parameters—including stoichiometry, solvent, base, and temperature—and employing robust analytical and purification techniques, researchers can efficiently generate diverse libraries of piperazine derivatives for advancing drug discovery and development programs.

References

  • Vertex AI Search. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review.
  • Ingenta Connect. (2025). Recently Adopted Synthetic Protocols for Piperazines: A Review.
  • Thieme. (2017). Recent Advances in Piperazine Synthesis.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2021).
  • MDPI Encyclopedia. (2021).
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • ResearchGate. (n.d.).
  • Indian Academy of Sciences. (2007). Solvent effects in the reaction between piperazine and benzyl bromide.
  • SciSpace. (2022).
  • MDPI. (2021).
  • ACS Publications. (2020).
  • Google Patents. (1988). US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines.
  • ResearchGate. (2025).
  • Google Patents. (1959).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • RSC Publishing. (2019).
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ACS Publications. (2025).
  • Wikipedia. (n.d.). Piperazine.
  • ACS Publications. (1949). DERIVATIVES OF PIPERAZINE. XX.
  • Google Patents. (2015).
  • JOCPR. (n.d.).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Google Patents. (1960).
  • Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • A Review on Analytical Methods for Piperazine Determin
  • ResearchGate. (n.d.).
  • NTU Journal. (2022).
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • ResearchGate. (n.d.).
  • ResearchGate. (2017).
  • GPnotebook. (2018).
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Drugs.com. (n.d.).
  • MedicoApps. (2019).
  • ResearchGate. (2025). (PDF)
  • RSC Publishing. (2018).

Sources

Application Note: Strategic Synthesis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine , a critical structural motif in CNS-active pharmaceutical intermediates.[1][2] Unlike its more common 4-piperidinyl isomer, the 2-piperidinyl variant requires specific regiochemical control during synthesis.[1][2]

The recommended route utilizes a atom-economical two-step sequence :

  • Michael Addition: Acid-catalyzed coupling of 1-methylpiperazine with 2-vinylpyridine.[1][2]

  • Heterogeneous Hydrogenation: Selective reduction of the pyridine ring to a piperidine ring using Adams' Catalyst (PtO₂).

This pathway avoids complex protecting group manipulations and high-cost leaving groups (e.g., mesylates/tosylates), offering a scalable and high-yield solution for drug development workflows.

Strategic Reagent Selection & Mechanistic Rationale

Core Reagents
ReagentRoleSelection Rationale
2-Vinylpyridine Starting Material (Electrophile)Provides the ethyl linker and the pyridine (pre-piperidine) scaffold in a single step.[1][2] The vinyl group is highly reactive toward nucleophiles.
1-Methylpiperazine Starting Material (Nucleophile)The N-methyl group is pre-installed, avoiding a difficult selective methylation step later.[2]
Glacial Acetic Acid (AcOH) Catalyst & SolventStep 1: Protonates 2-vinylpyridine, increasing electrophilicity.[2] Step 2: Prevents catalyst poisoning by amine products during hydrogenation.[2]
Platinum(IV) Oxide (PtO₂) Hydrogenation Catalyst"Adams' Catalyst" is the gold standard for reducing pyridines to piperidines under mild pressures (3–5 bar) without cleaving the ethyl linker.[2]
Mechanistic Pathway (Graphviz Visualization)

The following flow chart illustrates the reaction logic and intermediate progression.

SynthesisPathway cluster_legend Process Key SM1 2-Vinylpyridine Intermediate Intermediate: 1-Methyl-4-[2-(2-pyridyl)ethyl]piperazine SM1->Intermediate Michael Addition AcOH, Reflux, 95°C SM2 1-Methylpiperazine SM2->Intermediate Target Target: 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (CAS 856843-58-8) Intermediate->Target Hydrogenation H2 (50 psi), PtO2 AcOH, 25°C L1 Starting Material L2 Intermediate L3 Final Product

Caption: Figure 1. Two-step synthetic pathway from commercially available precursors to the target piperidine derivative.[1][2]

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate (Michael Addition)

Objective: Synthesis of 1-Methyl-4-[2-(2-pyridyl)ethyl]piperazine.

Reagents:

  • 2-Vinylpyridine (1.05 equiv)[1][2]

  • 1-Methylpiperazine (1.0 equiv)[1][2]

  • Glacial Acetic Acid (0.1 equiv - Catalyst)[1][2]

  • Water (Solvent)[2]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 1-Methylpiperazine (10.0 g, 100 mmol) and Water (20 mL).

  • Activation: Add Glacial Acetic Acid (0.6 g, 10 mmol) dropwise. Caution: Exothermic.[1]

  • Addition: Add 2-Vinylpyridine (11.0 g, 105 mmol) slowly over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 95–100°C) for 12–16 hours.

    • QC Check: Monitor by TLC (DCM:MeOH 9:1).[2] The vinylpyridine spot should disappear.

  • Workup:

    • Cool to room temperature.[2][3]

    • Basify with 20% NaOH solution to pH > 12.[2]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[2]

    • Dry combined organics over anhydrous Na₂SO₄.[2]

    • Concentrate under reduced pressure to yield the crude pyridine intermediate as a yellow oil.

    • Yield Expectation: 90–95%.[2] Purification is usually not required for the next step if purity >95% by ¹H-NMR.[1][2]

Phase 2: Catalytic Hydrogenation (Pyridine Reduction)

Objective: Reduction of the pyridine ring to the piperidine target.[4]

Reagents:

  • Crude Pyridine Intermediate (from Phase 1)[2]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (5 wt% loading)

  • Glacial Acetic Acid (Solvent)[2]

  • Hydrogen Gas (H₂)[2]

Protocol:

  • Setup: Use a Parr hydrogenation shaker or a high-pressure autoclave.

  • Charge: Dissolve the Pyridine Intermediate (10.0 g) in Glacial Acetic Acid (50 mL).

  • Catalyst: Carefully add PtO₂ (0.5 g). Safety: Add under inert atmosphere (N₂ or Ar) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then H₂ (3x).[2]

    • Pressurize to 50 psi (3.4 bar) with H₂.

    • Shake/Stir at room temperature (25°C) for 6–12 hours.

    • Endpoint: Reaction is complete when H₂ uptake ceases.[2]

  • Workup:

    • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Caution: Spent catalyst is pyrophoric; keep wet.[1]

    • Concentration: Remove the bulk of acetic acid/methanol under reduced pressure.

    • Neutralization: Dissolve the residue in water (20 mL) and cool in an ice bath. Slowly add 50% NaOH until pH > 12.

    • Extraction: Extract with DCM (3 x 50 mL).

    • Drying: Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Distillation under high vacuum (if oil) or recrystallization (if solid salt formation is preferred using HCl/Ether).[2]

    • Target Yield: 80–85%.[2]

Quality Control & Troubleshooting

Analytical Parameters
TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)Pyridine Intermediate: Aromatic signals at 7.0–8.5 ppm.[1][2][5] Target: Loss of aromatic signals; appearance of piperidine multiplets at 1.2–3.0 ppm.
Purity HPLC-MS> 98% area; [M+H]⁺ = 212.2
Water Content Karl Fischer< 0.5% (Critical for storage stability)
Troubleshooting Guide
  • Problem: Incomplete Hydrogenation (aromatic peaks remain).

    • Cause: Catalyst poisoning (often by free amines) or insufficient pressure.[2]

    • Solution: Ensure the solvent is acetic acid (protonates amines, protecting the catalyst). Increase H₂ pressure to 70 psi or add fresh catalyst.

  • Problem: Low Yield in Step 1.

    • Cause: Polymerization of 2-vinylpyridine.[1][2]

    • Solution: Add a radical inhibitor (e.g., hydroquinone) if reagents are old. Ensure fresh distillation of 2-vinylpyridine before use.[1][2]

References

  • Sreenivasulu, R., et al. (2015).[6] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Application Note: Rational Salt Screening and Crystallization Protocol for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine is a polybasic aliphatic amine. In its free base form, it typically presents as a viscous liquid or low-melting amorphous solid, making it highly susceptible to oxidative degradation and unsuitable for direct pharmaceutical formulation.

This application note details a systematic, self-validating protocol for the salt formation of this API. By leveraging thermodynamic principles, pKa differentials, and controlled supersaturation, this guide provides drug development professionals with a robust framework to isolate stable, highly crystalline salt forms (e.g., di-hydrochlorides, di-fumarates, or tri-mesylates) suitable for downstream scale-up.

Mechanistic Rationale & Counterion Selection

The Polybasic Protonation Cascade

Salt formation is not merely mixing an acid and a base; it is a thermodynamically driven proton transfer governed by the


 between the acid and the basic centers. According to foundational guidelines detailed in [1], stable salt formation requires a 

(and ideally

) to ensure complete proton transfer and prevent the salt from disproportionating back into the free base in the solid state.

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine possesses three distinct basic nitrogen centers, which protonate sequentially based on their local electron density and steric hindrance:

  • Piperidine Secondary Amine (

    
    ):  Highly basic; protonates first.
    
  • Piperazine Tertiary Amine (Alkyl-substituted,

    
    ):  Moderately basic; protonates second.
    
  • Piperazine Tertiary Amine (Methyl-substituted,

    
    ):  Weakly basic; requires a strong mineral or sulfonic acid to protonate.
    

SaltFormation API 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (Free Base) Protonation1 Mono-Salt Formation (Piperidine N protonated) API->Protonation1 1 eq. Acid (pKa ~10.5) Protonation2 Di-Salt Formation (Piperazine N4 protonated) Protonation1->Protonation2 2 eq. Acid (pKa ~8.5) Protonation3 Tri-Salt Formation (Piperazine N1 protonated) Protonation2->Protonation3 3 eq. Acid (pKa ~4.5) Requires Strong Acid

Caption: Protonation cascade for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine.

Counterion Selection Matrix

To efficiently navigate the vast parameter space of solvents and counterions, automated screening is highly recommended, as outlined in [2]. Below is the curated list of counterions targeting specific stoichiometries.

Acid


Target SaltCausality / Rationale
Hydrochloric Acid -6.0N/ADi/Tri-chlorideStrong acid; capable of protonating all three centers. High risk of hygroscopicity in tri-salts.
Methanesulfonic Acid -1.2N/ADi/Tri-mesylateExcellent solubility profile; forms highly crystalline, thermally stable lattices.
Fumaric Acid 3.04.4Di-fumarateOptimal

for the first two basic centers. Rigid geometry promotes stable crystal packing.
Citric Acid 3.14.8Mono/Di-citratePolyprotic nature allows for complex hydrogen-bond networks, often enhancing solid-state stability.

Experimental Workflow & Causality

The crystallization of flexible aliphatic amines often suffers from "oiling out" (Liquid-Liquid Phase Separation, LLPS), where the salt separates as an amorphous syrup rather than a crystal. To prevent this, our protocol utilizes Temperature Cycling combined with Anti-Solvent Addition .

As emphasized in [3], solvent selection must balance the solvation energy against the crystal lattice energy. We initiate salt formation in a high-solubility solvent (e.g., Ethanol) to ensure complete homogenous proton transfer, followed by controlled cooling to promote Ostwald ripening (where larger, stable crystals grow at the expense of smaller, unstable ones).

Workflow N1 API Stock Solution (EtOH) N2 Acid Addition (1.0 - 3.0 eq) N1->N2 Dissolve N3 Temp Cycling (50°C to 5°C) N2->N3 Induce Nucleation N4 Anti-Solvent (Heptane/MTBE) N3->N4 If no solids N5 Isolation & Validation N3->N5 If solids form N4->N5 Force Precipitation

Caption: Workflow for temperature-cycled salt screening and anti-solvent precipitation.

Step-by-Step Protocol: Self-Validating Salt Screening

Phase 1: Preparation and Proton Transfer
  • API Stock Preparation: Dissolve 500 mg of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine free base in 5.0 mL of anhydrous Ethanol (0.1 g/mL).

    • Causality: Ethanol provides a high dielectric constant to stabilize the forming ionic species while remaining volatile enough for easy removal.

    • 🔄 Self-Validation Checkpoint: Inspect the solution visually. It must be 100% transparent. Any turbidity indicates degraded API or carbonate salt formation from atmospheric

      
      . Filter through a 0.22 µm PTFE syringe filter if necessary.
      
  • Acid Dosing: Aliquot 0.5 mL of the API stock (containing ~50 mg API, 0.236 mmol) into 4 mL glass vials. Add the selected acid at exactly 1.05, 2.10, or 3.15 molar equivalents (the slight 5% excess drives the equilibrium toward complete protonation).

  • Homogenization: Stir the mixture at 50°C at 400 RPM for 30 minutes.

    • 🔄 Self-Validation Checkpoint: Measure the pH of a 1 µL aliquot spotted on wet pH paper. For a di-salt targeting the

      
       8.5 center, the apparent pH should drop below 6.5, confirming successful proton transfer.
      
Phase 2: Crystallization via Temperature Cycling
  • Controlled Cooling: Program the heating block to cool from 50°C to 5°C at a strict rate of 0.1°C/min .

    • Causality: Crash cooling traps the molecules in a high-energy amorphous state. Slow cooling allows the molecules sufficient time to orient into the lowest-energy crystalline lattice.

  • Maturation (Temperature Cycling): If the solution becomes cloudy but yields no distinct crystals, cycle the temperature between 40°C and 5°C three times (hold for 2 hours at each extreme).

  • Anti-Solvent Induction (Conditional): If the solution remains clear at 5°C, add an anti-solvent (e.g., MTBE or Heptane) dropwise until slight turbidity persists, then hold at 5°C for 12 hours.

    • Causality: The anti-solvent drastically lowers the bulk dielectric constant, forcing the highly polar salt out of solution.

Phase 3: Isolation
  • Harvesting: Centrifuge the vials at 10,000 RPM for 5 minutes. Decant the mother liquor.

  • Washing & Drying: Wash the solid pellet with 0.5 mL of cold anti-solvent to remove unreacted acid and impurities. Dry under vacuum (10 mbar) at 40°C for 24 hours.

    • 🔄 Self-Validation Checkpoint: Weigh the dried solid. Calculate the yield based on the theoretical mass of the target stoichiometric salt. A yield >110% indicates trapped solvent (solvate formation) or unreacted excess acid.

Analytical Characterization & Self-Validation Matrix

To ensure absolute trustworthiness of the generated protocol, the isolated salt must pass a rigorous analytical validation panel. Do not proceed to formulation without satisfying the acceptance criteria below.

TechniqueTarget MetricAcceptance CriteriaCausality (Why we measure this)

H-NMR
StoichiometryIntegration of API methyl (~2.2 ppm) vs. Acid protons matches target ratio.Confirms complete proton transfer and the absence of mixed-salt phases or disproportionation.
XRPD CrystallinitySharp, distinct diffraction peaks; absence of a broad baseline halo.Amorphous salts are thermodynamically unstable, highly hygroscopic, and prone to rapid degradation.
DSC Thermal StabilitySingle, sharp endothermic peak (Melting Point) with

J/g.
Multiple endotherms indicate polymorph mixtures, solvates, or chemical degradation upon heating.
TGA Solvate/Hydrate

weight loss prior to the melting onset.
Ensures the crystal lattice is not artificially stabilized by trapped solvent molecules, which would fail ICH stability guidelines.

References

  • Hossain Mithu, M. S., Economidou, S., Trivedi, V., Bhatt, S., & Douroumis, D. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(4), 2530-2549. URL:[Link]

  • Kumar, L., Amin, A., & Bansal, A. K. (2007). An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today, 12(23-24), 1046-1053. URL:[Link]

  • Gupta, P., Patel, D. H., Dhameliya, N., Modh, P., & Joshi, V. (2023). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 15(1), 47-54. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine Chemical Class: Triamine / Piperazine-Piperidine Hybrid Physicochemical Challenges:

  • High Polarity: The presence of one secondary amine (piperidine) and two tertiary amines (piperazine core) creates significant interaction with silica gel silanols, leading to "streaking" or irreversible adsorption.

  • Basicity: Highly basic (

    
    ). It readily absorbs 
    
    
    
    from the air to form carbamates or carbonates.
  • Oxidation Sensitivity: The secondary amine and piperazine nitrogens are susceptible to N-oxidation, often resulting in yellow/brown discoloration.

This guide provides field-proven protocols to transition your material from a crude "sticky oil" to a high-purity reagent suitable for biological screening or further synthesis.

High-Throughput Troubleshooting (Triage)

Q1: My crude product is a dark brown oil, but it should be a solid. How do I fix this?

Diagnosis: Trace solvents, N-oxides, or amorphous occlusion are preventing crystallization. Immediate Action:

  • High-Vacuum Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove trapped solvent.

  • Trituration: Add cold diethyl ether or pentane. Scratch the flask walls with a glass rod. If it remains an oil, it is likely an amorphous solid.

  • Salt Formation (Recommended): Convert the free base to the Tri-hydrochloride (3HCl) or Oxalate salt. These are almost invariably crystalline solids and easier to handle (See Module 3).

Q2: TLC shows a long streak instead of a distinct spot. What is wrong?

Diagnosis: The basic amines are interacting with the acidic silanols on the TLC plate. Solution: You must modify the mobile phase.

  • Add Base: Add 1% Triethylamine (TEA) or 1-2%

    
     (28% aq) to your eluent.
    
  • Pre-treat Plate: Dip the TLC plate in a 5% TEA/Acetone solution and dry it before use.

Q3: I suspect unreacted pyridine precursor is present (from hydrogenation). How do I remove it?

Diagnosis: If synthesized via hydrogenation of the pyridine analog, unreacted pyridine is a common impurity. Solution:

  • Basicity Difference: Piperidine (aliphatic) is more basic than pyridine (aromatic).

  • Scavenging: Dissolve crude in dilute acid (pH ~4-5). The highly basic piperidine/piperazine will protonate and stay in water; the less basic pyridine can often be extracted into DCM or Ethyl Acetate [1].

Module 1: The "Cleanup" (Acid-Base Extraction)

Purpose: Bulk removal of neutral organic impurities and non-basic byproducts. This is the first line of defense before chromatography.

Mechanism: Exploits the high basicity of the triamine structure to selectively pull it into the aqueous phase while leaving neutrals in the organic phase.

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) Acidify Step 1: Acidify Add 1M HCl (aq) until pH < 2 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals/Non-basic Impurities) DISCARD PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Target Molecule as HCl Salt) PhaseSep1->AqLayer1 Wash Step 2: Wash Extract Aq. layer with DCM (x2) AqLayer1->Wash Basify Step 3: Basify Add 6M NaOH dropwise to Aqueous Layer Target pH > 12 Wash->Basify Extract Step 4: Extraction Extract Basic Aq. with DCM (x3) Basify->Extract Dry Final Organic Layer Dry (Na2SO4) -> Concentrate Extract->Dry

Figure 1: Standard Acid-Base Extraction Workflow for Polyamines.

Critical Technical Note: When basifying (Step 3), ensure the pH exceeds 12. The piperidine secondary amine and the piperazine nitrogens must be fully deprotonated to partition back into the organic phase. Use pH paper to confirm; do not rely on calculation.

Module 2: Chromatographic Purification

Challenge: Amine "tailing" causes poor resolution and yield loss. Standard Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


).
Protocol: Flash Chromatography[1]
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Preparation:

    • Prepare a stock of DCM:MeOH (9:1) .

    • Add 1% Conc.

      
        (aqueous ammonia) to the mixture. Shake vigorously.
      
    • Note: The ammonia competes for silanol sites, allowing the amine product to elute as a tight band [2].

  • Gradient:

    • Start: 100% DCM (with 1% TEA or

      
      ).
      
    • Ramp: 0%

      
       10% MeOH (containing 
      
      
      
      ).
    • Elution typically occurs at 5-8% MeOH.

Data: Mobile Phase Efficiency Comparison

Solvent SystemAdditiveResultRecommendation
DCM / MeOHNoneSevere tailing, product retained❌ Avoid
DCM / MeOH1% TEAImproved shape, TEA difficult to remove⚠️ Acceptable
DCM / MeOH 1%

Sharp peaks, volatile additive Best Practice
Ethyl Acetate5% TEAProduct may not dissolve well⚠️ Case dependent

Module 3: Salt Formation (The "Polishing" Step)

Purpose: To convert the likely oily free base into a stable, crystalline solid for storage and handling. This is the industry standard for piperazine drugs (e.g., Piperazine Citrate, Tofacitinib Citrate).

Protocol: Preparation of the Tri-Hydrochloride Salt
  • Dissolution: Dissolve 1.0 g of the purified free base oil in 5 mL of dry Ethanol (EtOH) or Isopropanol (IPA).

  • Acidification:

    • Prepare a solution of HCl in Dioxane (4M) or generate HCl gas in situ.

    • Add HCl solution dropwise to the amine solution at 0°C.

    • Stoichiometry: You need at least 3 equivalents of HCl (one for each nitrogen). Add 3.5 equivalents to ensure completion.

  • Precipitation:

    • The salt may precipitate immediately as a white solid.

    • If not, add Diethyl Ether dropwise until the solution turns cloudy (turbidity point).

  • Crystallization: Store at -20°C overnight.

  • Isolation: Filter the white solid under nitrogen (hygroscopic!) and wash with cold ether.

Why this works: The lattice energy of the ionic salt is significantly higher than the intermolecular forces in the amorphous oil, driving crystallization and rejecting impurities that do not fit the crystal lattice [3][4].

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of Piperidine Derivatives: Removing Pyridine Impurities.[1] Retrieved from

  • Sielc Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines.[4] Retrieved from

  • Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof (MX2011006590A). Retrieved from

  • LibreTexts. (2023).[5][6] Recrystallization Principles and Acid-Base Extraction. Retrieved from

  • ChemicalBook. (2025).[7] Synthesis and Properties of 1-Methyl-4-(piperidin-4-yl)-piperazine. Retrieved from

Sources

Troubleshooting low solubility of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine .

Because this molecule is a polybasic aliphatic amine—featuring a secondary piperidine amine and two tertiary piperazine amines—its solubility is highly dependent on ionization state, counterion selection, and environmental pH. This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind your formulation failures, providing self-validating protocols to overcome them.

Diagnostic Workflow: Isolating the Solubility Bottleneck

Before adjusting your formulation, you must identify the thermodynamic root cause of the precipitation or poor dissolution. The workflow below maps the three most common failure modes for polybasic amines.

TroubleshootingWorkflow Start Identify Solubility Bottleneck 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine Node_Aq Aqueous Media (pH > 7) Precipitation Start->Node_Aq Node_SGF Gastric Fluid (pH 1-2) Low Dissolution Start->Node_SGF Node_Org Organic Solvents Low Solubility for ASD Start->Node_Org Cause_Aq Free Base Deprotonation (High Lipophilicity) Node_Aq->Cause_Aq Cause_SGF Common-Ion Effect (Chloride Suppression) Node_SGF->Cause_SGF Cause_Org High Crystal Lattice Energy Node_Org->Cause_Org Action_Aq Formulate as ASD or Use Enteric Coating Cause_Aq->Action_Aq Action_SGF Perform Salt Screen (Switch to Mesylate/Sulfate) Cause_SGF->Action_SGF Action_Org Use Co-solvents or In Situ Ionization Cause_Org->Action_Org

Diagnostic workflow for isolating and resolving solubility bottlenecks of polybasic amines.

Troubleshooting FAQs: The "Why" and "How"

Q1: We formed the trihydrochloride salt, but its dissolution rate in Simulated Gastric Fluid (SGF) is unexpectedly low. Why is a highly water-soluble salt failing in the stomach? The Causality: You are observing the Common-Ion Effect [1]. SGF contains high concentrations of chloride ions (~0.1 M from HCl and NaCl). According to Le Chatelier's principle, this massive excess of environmental chloride shifts the solubility product (


) equilibrium of your hydrochloride salt back toward the solid state, severely suppressing dissolution [2].
The Solution:  Abandon the hydrochloride salt for oral delivery. Switch to a counterion that does not share an ion with gastric fluid. A salt screen utilizing methanesulfonic acid (mesylate) or sulfuric acid (sulfate) will bypass the chloride common-ion effect and restore rapid dissolution in the stomach [1].

Q2: Why does the compound dissolve perfectly in SGF, but instantly precipitate when transitioning to Simulated Intestinal Fluid (SIF)? The Causality: This is a classic pH-dependent phase separation. In SGF (pH 1.2), the piperazine and piperidine rings are fully protonated, rendering the molecule highly polar and soluble. As it transits to SIF (pH 6.8), the environmental pH exceeds the


 of the basic nitrogen centers. The molecule deprotonates, reverting to its highly lipophilic free base form, which crashes out of solution due to poor aqueous solvation energy [3].
The Solution:  You must maintain supersaturation in the intestine. This is best achieved by formulating the drug as an Amorphous Solid Dispersion (ASD) using a crystallization-inhibiting polymer like HPMCAS, which kinetically traps the drug in solution even at neutral pH [4].

Q3: We are attempting to manufacture an ASD via spray drying, but the free base has poor solubility in standard volatile organic solvents (e.g., DCM, Methanol). How can we proceed? The Causality: Polybasic amines often exhibit strong crystal lattice energies that resist solvation in purely organic environments. If the drug is not fully dissolved in the solution tank prior to atomization, the spray drying process will fail to yield a truly amorphous product, leading to downstream recrystallization [5]. The Solution: Utilize a temperature-shift process or a co-solvent system (e.g., DCM:Methanol 1:1 v/v) to balance lipophilic and hydrophilic solvation [6]. Alternatively, use volatile processing aids (like trace amounts of volatile acids) to transiently ionize the drug in the organic solvent, boosting its solubility in the tank before flashing off during atomization [4].

Q4: The isolated salt form turns into a sticky, deliquescent mass on the benchtop. What is happening? The Causality: High hygroscopicity. Salts of highly basic aliphatic amines (especially hydrochlorides or mesylates) rapidly absorb atmospheric moisture. This water acts as a plasticizer, drastically lowering the glass transition temperature (


) of the powder until it dissolves in its own absorbed moisture (deliquescence) [2].
The Solution:  If environmental control (<20% RH) is insufficient, you must screen for co-crystals (which rely on hydrogen bonding rather than ionic transfer, reducing hygroscopicity) or utilize lyophilization to generate a more stable, higher-energy solid-state architecture [1].

Quantitative Data: Comparative Solubility Profile

The following table summarizes the expected thermodynamic behavior of various solid-state forms of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine to guide your selection.

Solid State FormAqueous Solubility (pH 7.4)SGF Solubility (pH 1.2)HygroscopicityRecommended Use Case
Free Base < 0.1 mg/mL> 50 mg/mLLowLipid-based formulations; synthesis intermediate
Tri-HCl Salt > 10 mg/mL< 5 mg/mL (Common-ion effect)HighIV formulations (saline-free environments)
Trimesylate Salt > 50 mg/mL> 50 mg/mLModerate to HighStandard oral solid dosage forms
ASD (HPMCAS Matrix) > 20 mg/mL (Supersaturated)> 20 mg/mLLow (Polymer protected)Enhancing intestinal absorption & bioavailability

Self-Validating Experimental Protocols

Protocol 1: In Situ Salt Screening to Bypass the Common-Ion Effect

Purpose: Rapidly identify counterions that maintain high solubility in chloride-rich gastric media without the need for bulk salt isolation.

  • Preparation of Stress Media: Prepare a 0.1 M HCl solution (simulating the chloride load of SGF) to serve as the anti-solvent/stress medium.

  • Stock Solutions: Dissolve the free base of the compound in a water-miscible organic solvent (e.g., THF or Ethanol) at a concentration of 50 mg/mL. Prepare 1 M aqueous solutions of candidate counterions (e.g., methanesulfonic acid, sulfuric acid, phosphoric acid).

  • In Situ Ionization: In a 96-well plate, dispense 100 µL of the API stock per well. Add stoichiometric equivalents of the counterion solutions (1:1, 1:2, and 1:3 molar ratios) to form the salts in situ.

  • Evaporation & Crystallization: Evaporate the solvent under a gentle, controlled stream of nitrogen. Allow 24-48 hours for complete crystallization.

  • SGF Challenge (Validation Step): Add 500 µL of the 0.1 M HCl SGF medium to each well. Agitate at 37°C for 2 hours.

  • Analytical Quantification: Centrifuge the plate to pellet any undissolved solid. Analyze the supernatant via HPLC to quantify the dissolved salt. Success criteria: Select the counterion that maintains >20 mg/mL solubility without precipitating due to the chloride common-ion effect.

Protocol 2: Co-Solvent Spray Drying for Amorphous Solid Dispersions (ASDs)

Purpose: Overcome high crystal lattice energy to kinetically trap the drug in a highly soluble amorphous state.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. This specific ratio balances the solvation of the lipophilic free base and the hydrophilic polymer.

  • Solution Preparation: Dissolve the API and a crystallization-inhibiting polymer (e.g., Hypromellose phthalate) at a 1:2 weight ratio in the co-solvent system [6]. Ensure the total solid concentration is maintained between 5-10% w/v to prevent nozzle clogging.

  • Thermal Shift: If the API remains partially undissolved, utilize a jacketed solution tank to gently heat the mixture to 35°C (safely below the 39.6°C boiling point of DCM). Validation: The solution must be completely optically clear prior to atomization; any residual crystals will act as nucleation sites and ruin the ASD.

  • Atomization: Pump the feed solution through a two-fluid nozzle into the spray dryer. You must use nitrogen as the drying gas due to the flammability of the organic solvents.

  • Drying Kinetics: Set the inlet temperature to 80-90°C. This ensures the droplets rapidly cool to the dew point of the solvent, kinetically freezing the API in an amorphous state before it has time to organize into a crystal lattice.

  • Collection & Secondary Drying: Collect the resulting powder via a cyclone separator. Subject the powder to secondary vacuum drying at 40°C for 24 hours to remove residual DCM/Methanol below ICH Q3C limits.

References

  • Salt Selection in Drug Development | Pharmaceutical Technology | 1

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects | Research Journal of Pharmaceutical Dosage Forms and Technology |2

  • Improving API Solubility by Salt and Cocrystal Formation | MilliporeSigma | 3

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms | Drug Development & Delivery | 4

  • Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions | Pharma's Almanac | 5

  • Evaluation of a spray-dried amorphous solid dispersion formulation of ID11916... | Journal of Pharmaceutical Investigation (Elsevier) | 6

Sources

Overcoming steric hindrance in piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Piperazine Derivative Synthesis Reference ID: TSC-PIP-2025-HB Status: Active

Welcome to the Piperazine Synthesis Support Hub

User Profile: Senior Researcher / Medicinal Chemist Objective: Troubleshoot low yields and failed couplings in sterically encumbered piperazine scaffolds.

This guide moves beyond textbook theory to address the specific failure modes encountered when synthesizing hindered piperazines. Whether you are struggling with stalled Buchwald-Hartwig couplings, regioselectivity issues in 2-substituted rings, or elimination byproducts during alkylation, this module provides the corrective protocols.

Part 1: Diagnostic Workflow

Before optimizing reaction conditions, confirm you are using the correct synthetic strategy for your specific steric profile.

PiperazineStrategy Start START: Define Substrate Electrophile Electrophile Type? Start->Electrophile ArylHalide Aryl/Heteroaryl Halide Electrophile->ArylHalide AlkylHalide Alkyl Halide/Tosylate Electrophile->AlkylHalide StericCheck1 Steric Bulk on Piperazine? ArylHalide->StericCheck1 StericCheck2 Beta-Hydrogens Present? AlkylHalide->StericCheck2 MethodA Method A: Buchwald-Hartwig (RuPhos/BrettPhos) StericCheck1->MethodA High Sterics (2,6-disubst) MethodB Method B: SN2 (Finkelstein) StericCheck2->MethodB No Beta-H / Primary MethodC Method C: Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) StericCheck2->MethodC Beta-H Present (Risk of E2) MethodD Method D: De Novo Assembly (SnAP Reagents) MethodA->MethodD Coupling Fails

Figure 1: Strategic Decision Tree for Piperazine Synthesis. Selects the optimal pathway based on electrophile nature and steric risk factors.

Part 2: Troubleshooting Buchwald-Hartwig Amination

The Issue: You are attempting to couple a bulky aryl halide with a hindered piperazine (e.g., 2-methylpiperazine or 2,6-dimethylpiperazine), but the reaction stalls or yields are <20%.

Root Cause: Standard ligands (BINAP, dppf) creates a Pd center that is too crowded to accommodate both the bulky amine and the aryl group, preventing amine binding or reductive elimination.

Solution: Ligand & Precatalyst Switch

For secondary amines like piperazines, dialkylbiaryl phosphine ligands are required. The steric bulk of the ligand promotes the difficult reductive elimination step.

Table 1: Ligand Selection Matrix for Hindered Piperazines

LigandApplication ScopeSteric ToleranceRecommended Pd Source
RuPhos Gold Standard for secondary amines (piperazines). Excellent for heteroaryl chlorides.HighRuPhos Pd G4
BrettPhos Best for primary amines, but effective for extremely hindered secondary amines where RuPhos fails.Very HighBrettPhos Pd G4
XPhos General purpose for aryl chlorides; good starting point if sterics are moderate.ModerateXPhos Pd G3/G4
SPhos Excellent for stability; often used when the aryl halide is hindered (ortho-substituted).HighSPhos Pd G2
Protocol 1: High-Steric Buchwald Coupling (RuPhos G4 System)

Use this protocol when standard Pd2(dba)3/BINAP fails.

  • Preparation: In a glovebox or under strict Ar flow, charge a vial with:

    • Aryl Halide (1.0 equiv)

    • Hindered Piperazine (1.2 equiv)

    • Base: NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv)

      • Note: Use LiHMDS if the substrate has base-sensitive esters/nitriles.

    • Catalyst: RuPhos Pd G4 (1–3 mol%)

      • Why G4? It is air-stable and activates immediately without requiring reduction, preventing the induction period where catalyst decomposition often occurs [1, 6].

  • Solvent: Add anhydrous THF or 1,4-Dioxane (0.2 M concentration).

    • Tip: For extremely difficult substrates, use t-Amyl alcohol to increase the boiling point and solubility.

  • Reaction: Seal and heat to 80–100 °C for 2–12 hours.

  • Workup: Filter through Celite/Silica pad to remove Pd; concentrate.

FAQ:

  • Q: Why am I seeing dehalogenated starting material (Ar-H)?

    • A: This is "reductive dehalogenation," often caused by difficult amine binding. Increase the amine equivalents to 1.5x or switch to a ligand with a smaller cone angle like SPhos to facilitate oxidative addition, then switch back to RuPhos for the elimination [1].

Part 3: Overcoming Elimination in N-Alkylation

The Issue: When reacting a hindered piperazine with a secondary alkyl halide, you observe the alkene (elimination product) instead of the N-alkylated piperazine.

Root Cause: Steric hindrance makes the piperazine a poor nucleophile but a good base. The transition state for


 is energetically inaccessible compared to E2 elimination.
Solution: The "Finkelstein-Assist" Protocol

We must make the electrophile more reactive (better leaving group) to favor substitution over elimination.

Protocol 2: Finkelstein-Assisted Alkylation
  • Solvent: Use Acetonitrile (MeCN) or DMF .

  • Additives: Add NaI (0.5 equiv) or TBAI (tetrabutylammonium iodide) .

    • Mechanism:[1][2][3][4][5][6][7] The iodide displaces the chloride/bromide in situ to form a highly reactive alkyl iodide, which reacts faster with the piperazine than the elimination can occur.

  • Base: Use a non-nucleophilic inorganic base like K2CO3 or Cs2CO3 . Avoid amine bases (TEA/DIPEA) which can promote elimination.

  • Temperature: Keep temperature low (RT to 40 °C). High heat favors elimination (entropy).

Visualizing the Competition:

SN2vsE2 Substrate Sec-Alkyl Halide PathE2 Pathway A: E2 Elimination (Favored by Heat/Sterics) Substrate->PathE2 High Temp PathSN2 Pathway B: SN2 Substitution (Desired) Substrate->PathSN2 Polar Aprotic Solvent + Iodide Source Piperazine Hindered Piperazine Piperazine->PathE2 Acts as Base Piperazine->PathSN2 Acts as Nucleophile

Figure 2: Kinetic competition between Elimination (E2) and Substitution (SN2).

Part 4: Regioselectivity (N1 vs N4)

The Issue: You have a 2-substituted piperazine (e.g., 2-methylpiperazine) and need to mono-arylate/alkylate. Which nitrogen reacts?

Rule of Thumb:

  • Steric Control: The N4 position (distal from the substituent) is less hindered and reacts faster in

    
     and Buchwald reactions.
    
  • Electronic Control: If the substituent is electron-withdrawing (e.g., -COOR), the N1 position is less nucleophilic.

Protocol 3: Selective N1-Functionalization (The "Boc-Block" Strategy) To functionalize the more hindered N1 position, you must protect N4 first.

  • Protection: React 2-substituted piperazine with Boc2O (0.9 equiv) in DCM at 0°C.

    • Result: The less hindered N4 reacts preferentially to form the N4-Boc product [3].

  • Functionalization: Perform your difficult Buchwald or Alkylation on the free N1.

  • Deprotection: TFA/DCM or HCl/Dioxane to remove the N4-Boc.

Part 5: When All Else Fails (De Novo Synthesis)

If direct coupling is impossible due to extreme steric clash (e.g., t-butyl groups adjacent to the nitrogen), build the ring already attached to the hindrance.

Technology: SnAP Reagents (Stannyl Amine Protocol).

  • Concept: React an aldehyde (your bulky group precursor) with a SnAP hydrazine reagent to form the piperazine ring in one step under mild photoredox or copper conditions [4, 9].

  • Advantage: This bypasses the

    
    /Pd-cycle steric bottleneck entirely.
    
References
  • Maiti, D., et al. (2009). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[8] Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines." Journal of the American Chemical Society.[5]

  • Luescher, M. U., & Bode, J. W. (2017). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Organic Letters.

  • RuPhos Pd G4 Protocol. Enamine/Sigma-Aldrich Technical Guides.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd Precatalysts." Chemical Science.

  • Magano, J., & Monfette, S. (2024). "Cross-Coupling Reaction Manual: Desk Reference." MilliporeSigma.

  • Reilly, S. W., & Mach, R. H. (2016).[9] "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds." Organic Letters.

  • Gueret, R., et al. (2020).[9] "Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions." Organic Letters.

Sources

Technical Support Center: Optimizing pH Conditions for Extraction of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming poor recoveries and matrix effects when isolating complex polybasic compounds.

The molecule 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine presents a unique sample preparation challenge. It contains three basic nitrogen centers, making it a tri-basic compound. The fundamental rule of analytical extraction is that pH dictates ionization, and ionization dictates solubility . If you do not strictly control the pH relative to the molecule's acid dissociation constants (pKa), your extraction recoveries will be highly variable.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure robust Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

The Causality of pH: Understanding the Molecular Profile

To extract this molecule, we must first understand its ionization states. The molecule contains a secondary amine (piperidine ring) and two tertiary amines (a methylated and an alkylated piperazine nitrogen).

Based on established chemical databases, the approximate pKa values for these functional groups are:

  • Piperidine Nitrogen: pKa ~ 11.12[1]

  • Piperazine N1 (Methylated): pKa ~ 9.09[2]

  • Piperazine N4 (Alkylated): pKa ~ 4.94[2]

A standard chromatographic rule of thumb dictates that to fully neutralize a basic functional group, the pH of the solution must be adjusted to at least two units above its pKa [3]. Conversely, to fully protonate it, the pH must be two units below its pKa [3].

Table 1: Ionization State vs. pH Level
Matrix pHPiperidine (pKa 11.12)Piperazine N1 (pKa 9.09)Piperazine N4 (pKa 4.94)Net ChargeOptimal Extraction Strategy
pH 2.0 Protonated (+1)Protonated (+1)Protonated (+1)+3 Strong Cation Exchange (SCX) SPE
pH 7.0 Protonated (+1)Protonated (+1)Neutral (0)+2 None (Retained in aqueous waste)
pH 10.0 Protonated (+1)Neutral (0)Neutral (0)+1 None (Poor LLE recovery)
pH > 13.0 Neutral (0)Neutral (0)Neutral (0)0 Liquid-Liquid Extraction (LLE)

Troubleshooting Liquid-Liquid Extraction (LLE)

Q: I am attempting an LLE using Ethyl Acetate, but my recovery is less than 20%. What is going wrong? A: Your aqueous phase is likely not basic enough. Many researchers mistakenly adjust the pH to 10.0, assuming this is sufficient for basic amines[4]. However, because the piperidine nitrogen has a pKa of 11.12[1], at pH 10.0, over 90% of the molecule is still protonated (+1 charge). Charged species will not partition into organic solvents like Ethyl Acetate or Methyl tert-butyl ether (MTBE). You must drive the pH above 13.0 to ensure the molecule is in its neutral, free-base form.

Self-Validating LLE Protocol
  • Aliquot: Transfer 1.0 mL of your aqueous sample (e.g., plasma, urine, or reaction mixture) into a clean centrifuge tube.

  • Basification: Add 1.0 mL of 0.5 M NaOH.

  • Validation Step: Do not skip this. Test the aqueous mixture with a pH strip to confirm pH > 13.0. Highly buffered biological samples may require stronger base (e.g., 1.0 M NaOH).

  • Extraction: Add 5.0 mL of MTBE or Ethyl Acetate[4].

  • Partitioning: Vortex vigorously for 5 minutes. The mechanical shearing maximizes the surface area between the two immiscible phases, allowing the neutral free-base to partition into the organic layer.

  • Separation: Centrifuge at 3000 x g for 10 minutes to break any emulsions[4].

  • Collection: Carefully transfer the upper organic layer to a clean vial and evaporate under a gentle stream of nitrogen.

LLE_Logic Start Aqueous Sample Containing Analyte Check_pH Adjust pH to > 13.0 (2 units > pKa 11.12) Start->Check_pH Add_Solvent Add Organic Solvent (e.g., MTBE or EtOAc) Check_pH->Add_Solvent Mix Vortex & Centrifuge for Phase Separation Add_Solvent->Mix Decision Is the Analyte in Organic Phase? Mix->Decision Yes Collect Organic Phase (Free Base Extracted) Decision->Yes Yes No Check Raffinate pH. Did buffer capacity fail? Decision->No No No->Check_pH Re-adjust pH

Workflow and decision tree for optimizing Liquid-Liquid Extraction (LLE) through pH control.

Troubleshooting Solid-Phase Extraction (SPE)

Q: Should I use Reversed-Phase (RP) or Strong Cation Exchange (SCX) SPE for this molecule? A: While RP-SPE is possible at very high pH, Mixed-Mode Strong Cation Exchange (SCX) is vastly superior for tri-basic compounds. SCX allows you to exploit the +3 charge of the molecule at low pH, providing orthogonal cleanup. You can wash away neutral and acidic impurities with organic solvents while your analyte remains ionically locked to the sorbent[3].

Q: My analyte is washing off the SCX cartridge during the load step. Why? A: The sample pH is too high. If you load the sample at pH 7.0, the piperazine N4 (pKa 4.94) is neutral[2]. To maximize ionic binding to the negatively charged sulfonic acid groups on the SCX sorbent, the molecule must be fully protonated (+3). Adjust your sample to pH 2.0 before loading[3].

Step-by-Step SCX-SPE Methodology
  • Conditioning: Pass 2.0 mL of Methanol through the SCX cartridge to wet the sorbent bed, followed by 2.0 mL of 0.1 M HCl to equilibrate the phase to an acidic state[3].

  • Sample Loading: Dilute 1.0 mL of your sample 1:1 with 0.1 M HCl (ensure final pH ~2.0). Load onto the cartridge at a flow rate of 1 mL/min.

  • Acidic Wash (Aqueous): Pass 2.0 mL of 0.1 M HCl. This removes hydrophilic and neutral interferences.

  • Organic Wash: Pass 2.0 mL of 100% Methanol. Because your analyte is ionically bound (+3 charge), the methanol will safely wash away hydrophobic lipids and neutral organics without eluting the target.

  • Elution: Pass 2.0 mL of freshly prepared 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH (> 12) neutralizes the analyte, breaking the ionic bond and allowing the methanol to elute the now-hydrophobic free base[3].

SPE_Workflow Condition 1. Condition & Equilibrate (MeOH, then 0.1M HCl) Load 2. Load Sample (Adjusted to pH 2.0) Condition->Load Wash1 3. Acidic Wash (0.1M HCl - removes neutrals) Load->Wash1 Wash2 4. Organic Wash (MeOH - removes lipids) Wash1->Wash2 Elute 5. Elute Analyte (5% NH4OH in MeOH, pH > 12) Wash2->Elute

Step-by-step Strong Cation Exchange (SCX) Solid-Phase Extraction workflow for polybasic amines.

Quick Reference: Extraction Failure Diagnostics

Table 2: Troubleshooting Recovery Issues
Observed IssueProbable CauseScientific RationaleCorrective Action
Low LLE Recovery Insufficient basificationAnalyte remains partially ionized (+1) at pH 10, preventing organic partitioning.Use stronger base (e.g., 1M NaOH) and verify aqueous raffinate pH > 13.0.
Poor SPE Retention Sample loaded at neutral pHAnalyte is not fully protonated (+3), leading to weak ionic binding to the SCX sorbent.Acidify sample to pH 2.0 with 0.1 M HCl prior to loading.
Low SPE Elution Elution solvent pH too lowAnalyte remains positively charged and bound to the sulfonic acid groups.Ensure elution solvent is freshly prepared 5% NH4OH in MeOH (ammonia evaporates over time).

References

  • PubChem: Piperidine (CID 8082) . National Center for Biotechnology Information. Verified pKa values and physicochemical properties of the piperidine secondary amine. URL: [Link]

  • ChemBK: N-Methylpiperazine . Database of chemical properties confirming the dual pKa values (9.09 and 4.94) for the methylated piperazine ring. URL: [Link]

  • Understanding and Improving Solid-Phase Extraction . LCGC International. Authoritative guidelines on the "2-unit rule" for pH adjustment in SPE methodologies. URL:[Link]

Sources

Validation & Comparative

Advanced Characterization Guide: 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the


 NMR spectrum for 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine . Unlike standard spectral lists, this document compares analytical approaches (Solvent Systems, Salt Forms, and Field Strengths) to help researchers resolve the structural complexity introduced by the chiral piperidine-2-yl moiety.

Structural Context & Analytical Challenges

The molecule comprises three distinct spin systems:[1]

  • N-Methylpiperazine core: Generally symmetric, but desymmetrized by the N4-substitution.

  • Ethyl Linker: Connects the piperazine N4 to the piperidine C2.

  • Piperidine-2-yl ring: Contains a chiral center at C2 .

The Core Challenge: The chirality at the piperidine C2 position renders the adjacent methylene protons of the ethyl linker diastereotopic . In lower-field NMR (300/400 MHz), this results in complex higher-order multiplets that are often mistaken for impurities.

Comparative Analysis: Solvent System Selection

The choice of solvent dramatically alters the resolution of the aliphatic region (1.0 – 3.0 ppm).

FeatureChloroform-d (

)
DMSO-

Deuterium Oxide (

)
Piperidine NH Broad singlet or invisible (exchange).Sharp/Broad triplet (if coupled). Visible at ~2.0-3.0 ppm.Invisible (rapid H/D exchange).
Resolution High. Best for resolving the diastereotopic linker protons.Medium. Viscosity causes line broadening, obscuring fine coupling in the piperazine ring.Low to Medium. Essential for HCl salts, but HDO peak (~4.79 ppm) can interfere.
Chemical Shift Reference standard.Slight downfield shift due to polarity.Significant shifts; pH dependent.[2]
Recommendation Primary Choice for free base characterization.Secondary Choice if solubility is poor or to observe labile NH protons.Required for Hydrochloride salts.

Detailed Spectral Assignment (Free Base in )

The following data represents the theoretical consensus derived from fragment analysis of N-methylpiperazine and 2-ethylpiperidine analogues.

A. The N-Methylpiperazine System[2][3][4][5]
  • 
     2.28 ppm (3H, s): 
    
    
    
    . This is the diagnostic anchor.
  • 
     2.30 – 2.60 ppm (8H, broad m):  Piperazine ring protons.
    
    • Note: In the free base, the ring inversion is rapid at room temperature, often averaging these into a broad envelope. If the sample is cooled (< -20°C), this splits into distinct axial/equatorial sets.

B. The Ethyl Linker (The Critical Region)
  • 
     2.35 – 2.45 ppm (2H, t, 
    
    
    
    Hz):
    
    
    (adjacent to Piperazine).
  • 
     1.50 – 1.70 ppm (2H, m): 
    
    
    
    (adjacent to Piperidine C2).
    • Crucial Insight: Due to the C2 chiral center, these protons are diastereotopic (

      
      ). At 600 MHz, they appear as distinct multiplets rather than a simple quartet.
      
C. The Piperidine-2-yl Ring
  • 
     2.55 – 2.65 ppm (1H, m):  C2-H (Methine). The chiral center.
    
  • 
     3.05 ppm (1H, dm):  C6-
    
    
    
    (Deshielded by Nitrogen anisotropy).
  • 
     2.58 ppm (1H, td):  C6-
    
    
    
    .
  • 
     1.10 – 1.80 ppm (6H, complex m):  C3, C4, C5 methylene protons. Overlaps heavily with the linker protons.
    

Comparative Analysis: Free Base vs. HCl Salt

Drug development often requires conversion to a hydrochloride salt for solubility. This drastically changes the spectrum.

Scenario: Formation of Tri-hydrochloride Salt

Upon protonation, the nitrogen lone pairs are engaged.

  • Deshielding Effect: All protons

    
     to nitrogen atoms shift downfield by 0.5 – 1.0 ppm .
    
    • 
       shifts from ~2.28 
      
      
      
      ~2.90 – 3.00 ppm .
    • Piperazine ring protons shift from ~2.50

      
      ~3.50 – 3.80 ppm .
      
  • Symmetry Breaking: Protonation slows the ring inversion. The piperazine protons may resolve into clear AA'BB' or more complex spin systems.

  • Solvent Requirement:

    
     is no longer viable. Switch to 
    
    
    
    or
    
    
    .

Experimental Protocol: Resolving the "Aliphatic Blob"

The region between 1.2 and 2.8 ppm is often an unintelligible overlap of signals. To validate the structure, you must perform a 2D COSY (Correlation Spectroscopy) experiment.

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL

    
    . Ensure solution is clear (filter if necessary).
    
  • 1D Acquisition:

    • Pulse angle: 30°.[2]

    • Relaxation delay (

      
      ): 
      
      
      
      2.0 seconds (ensure methyl integration is accurate).
    • Scans: 16-64.

  • 2D COSY Acquisition:

    • Why: To trace the connectivity from the Piperidine NH

      
       C2-H 
      
      
      
      Linker
      
      
      Piperazine.
    • Trace Path: Find the isolated multiplets at ~1.5 ppm (Linker). Look for cross-peaks to the ~2.4 ppm region (Piperazine N-CH2) and the ~2.6 ppm region (Piperidine C2-H).

Visualization of Connectivity (Graphviz)

The following diagram illustrates the spin system connectivity and the critical COSY correlations required to confirm the structure.

NMR_Connectivity N_Me N-Methyl (Singlet, ~2.28 ppm) Pip_Ring Piperazine Ring (Broad m, 2.3-2.6 ppm) N_Me->Pip_Ring Linker_A Linker α-CH2 (Triplet, ~2.4 ppm) Pip_Ring->Linker_A Linker_B Linker β-CH2 (Multiplet, ~1.6 ppm) *Diastereotopic* Linker_A->Linker_B Linker_A->Linker_B COSY Strong Pipd_C2 Piperidine C2-H (Methine, ~2.6 ppm) *Chiral Center* Linker_B->Pipd_C2 Linker_B->Pipd_C2 COSY Med Pipd_Ring Piperidine Ring (C3-C6, 1.1-3.1 ppm) Pipd_C2->Pipd_Ring Pipd_C2->Pipd_Ring COSY Complex

Caption: Connectivity map showing chemical bonds (solid grey) and diagnostic COSY NMR correlations (dashed blue) required to bridge the piperazine and piperidine spin systems.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for N-alkyl chemical shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • ChemicalBook. (n.d.). 1-Methyl-4-(piperidin-4-yl)-piperazine 1H NMR Spectrum. Retrieved from (Used for comparative fragment analysis of the piperazine-piperidine linkage).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10603666 (Analogues). Retrieved from (Structural verification of piperazine/piperidine motifs).

Sources

HPLC method development for detecting 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Analysis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

As a Senior Application Scientist, I've frequently encountered the analytical challenges posed by polar basic compounds, particularly those featuring multiple amine functionalities. The molecule 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine is a prime example of such a compound. It serves as a crucial building block or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of final drug products.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for this analyte. We will move beyond simple procedural lists to explore the underlying chromatographic principles, explaining the rationale behind each experimental choice. Our goal is to equip you, the researcher, scientist, or drug development professional, with the insights needed to develop a robust, reliable, and fit-for-purpose analytical method.

Understanding the Analytical Challenge: Physicochemical Properties

The structure of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine presents a trifecta of common HPLC challenges:

  • High Polarity and Basicity: The molecule contains three amine groups (two tertiary, one secondary). These groups are weak bases with multiple pKa values, making the molecule highly polar and readily protonated in acidic conditions.[1][2] Standard reversed-phase (RP) C18 columns offer limited retention for such polar compounds, which tend to elute at or near the void volume.[3][4]

  • Poor Peak Shape: The basic nature of the analyte leads to strong, undesirable interactions with acidic residual silanols on the surface of traditional silica-based stationary phases. This interaction is a primary cause of significant peak tailing, which compromises resolution and quantification accuracy.[5]

  • Lack of a Strong Chromophore: The molecule is an aliphatic amine, meaning it lacks a significant UV-absorbing chromophore.[6] This makes detection by standard HPLC-UV detectors challenging, especially for trace-level analysis, necessitating either low-wavelength detection or alternative detection techniques.[7]

Our method development must strategically address these inherent properties. Below, we compare three distinct chromatographic approaches, each with its own merits and drawbacks.

Method Development Strategies: A Comparative Analysis

The selection of a chromatographic mode is the most critical decision in method development. We will explore three viable strategies: modified Reversed-Phase (RP-HPLC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Chromatography (HILIC).

Modified Reversed-Phase HPLC (RP-HPLC): The Baseline Approach

RP-HPLC is the workhorse of most analytical labs, making it a logical starting point. However, standard C18 conditions are unsuitable.[3] Success requires careful optimization of the stationary and mobile phases to mitigate poor retention and peak tailing.

Causality Behind Experimental Choices:

  • Stationary Phase: Instead of a standard C18 column, consider phases designed for polar analytes. A Phenyl-Hexyl phase offers alternative selectivity through pi-pi interactions and is more resistant to "phase collapse" in the highly aqueous mobile phases required for retaining this analyte.[8] Another excellent option is a polar-embedded phase (e.g., amide or carbamate), which provides a different retention mechanism and helps shield the analyte from interacting with surface silanols.[5]

  • Mobile Phase pH: Maintaining a low pH (e.g., 2.5-3.5) using an acid like formic acid or phosphoric acid ensures the amine groups are consistently protonated. This suppresses the ionization of residual silanols on the column, reducing peak tailing.

  • Mobile Phase Additives: A small amount of an amine modifier, such as triethylamine (TEA), can be added to the mobile phase. TEA acts as a competing base, binding to active silanol sites and preventing the analyte from interacting with them, thereby dramatically improving peak shape.[9]

Expected Performance: While retention can be achieved, it may still be modest. Peak shape can be significantly improved but may not be perfectly symmetrical. This approach is often a pragmatic compromise between performance and simplicity.

Ion-Pair Chromatography (IPC): A Classic Solution for Charged Analytes

IPC was specifically developed to improve the retention of polar, ionizable compounds in reversed-phase systems.[10] It involves adding an "ion-pairing reagent" to the mobile phase.

Causality Behind Experimental Choices:

  • Mechanism: For our cationic analyte (protonated at low pH), an anionic ion-pairing reagent with a hydrophobic tail, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is used.[11][12] The negatively charged head of the reagent forms a neutral ion-pair with the positively charged analyte. This complex has a much greater affinity for the nonpolar stationary phase, leading to a significant increase in retention.[11]

  • Controlling Retention: Retention can be finely tuned by adjusting the concentration and chain length of the ion-pairing reagent. A higher concentration or a longer alkyl chain (e.g., octanesulfonate vs. pentanesulfonate) will result in stronger retention.

  • Key Disadvantage: A major drawback of traditional IPC is that the ion-pairing reagents are non-volatile salts, which makes the method incompatible with mass spectrometry (MS) detection.[10] They can also be difficult to completely wash out of an HPLC system, often necessitating the dedication of a column to IPC methods.[10]

Hydrophilic Interaction Chromatography (HILIC): The Modern Alternative

HILIC is a powerful technique for retaining and separating very polar compounds that are unretained by RP-HPLC.[3][13] It can be considered an orthogonal, or complementary, approach to reversed-phase.

Causality Behind Experimental Choices:

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase rich in organic solvent (typically >80% acetonitrile) with a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and retention is driven by hydrophilic interactions.[3]

  • Mobile Phase: The mobile phase typically consists of acetonitrile and a volatile buffer like ammonium formate or ammonium acetate, making HILIC highly compatible with MS detection. Retention is inversely proportional to the water content; decreasing the aqueous component increases retention.

  • Advantages: HILIC often provides excellent peak shapes for basic compounds and offers a completely different selectivity compared to RP-HPLC. The high organic content of the mobile phase can also enhance sensitivity in MS detection due to more efficient solvent desolvation and analyte ionization in the source.

Data Presentation: Comparative Performance of HPLC Methods

The following table summarizes the expected performance characteristics of the three discussed methods for the analysis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine.

Parameter Modified RP-HPLC Ion-Pair Chromatography (IPC) Hydrophilic Interaction Chromatography (HILIC)
Retention Low to ModerateHigh (Adjustable)High (Adjustable)
Peak Shape Fair to Good (with additives)Good to ExcellentExcellent
Selectivity HydrophobicHydrophobic (modified)Hydrophilic
MS Compatibility Yes (with volatile buffers)No (with traditional reagents)Yes
Method Robustness GoodModerate (column equilibration)Moderate (sensitive to water content)
Ideal Use Case Routine QC with UV detectionAssays requiring high retention without MSHigh-sensitivity analysis with MS detection

Visualization: HPLC Method Development Workflow

The process of developing a robust HPLC method follows a logical sequence of screening, optimization, and validation.

HPLC_Workflow Analyte Analyte Characterization (Polar, Basic, No Chromophore) Screen Method Screening Analyte->Screen RP Modified RP-HPLC (Phenyl, Polar-Embedded) Screen->RP Start Here IPC Ion-Pair HPLC (Alkyl Sulfonates) Screen->IPC If Poor Retention HILIC HILIC (Amide, Silica) Screen->HILIC Orthogonal/MS Detect Detector Selection RP->Detect IPC->Detect HILIC->Detect UV UV (200-210 nm) Detect->UV ELSD ELSD Detect->ELSD MS Mass Spectrometry Detect->MS Optimize Method Optimization (Mobile Phase, Gradient, Temp) UV->Optimize ELSD->Optimize MS->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate

Caption: A workflow for HPLC method development and selection.

Experimental Protocols

Here are detailed, step-by-step protocols for two of the most promising methods: HILIC with MS detection and Ion-Pair Chromatography with UV detection.

Protocol 1: HILIC with Mass Spectrometry (MS) Detection

This method is ideal for high-sensitivity, selective quantification and is fully compatible with mass spectrometry.

  • Instrumentation & Consumables:

    • HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • HILIC Column: Amide-based column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 95% B

      • 5.0 min: 70% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B (Re-equilibration)

  • Mass Spectrometer Settings (Example for Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Determine the precursor ion (e.g., [M+H]+) and a suitable product ion via infusion or initial full-scan experiments.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the Sample Diluent to a final concentration of approximately 1 mg/mL for a stock solution.

    • Prepare working standards and quality control (QC) samples by serial dilution of the stock solution with the Sample Diluent.

Protocol 2: Ion-Pair Chromatography with UV Detection

This method is a robust choice for routine quality control when an MS detector is not available.

  • Instrumentation & Consumables:

    • Standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Reversed-Phase Column: C18 or C8 (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 5 mM Sodium Heptanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 205 nm.

    • Isocratic Elution: 25% B (Adjust as needed to achieve desired retention time, typically 8-15 minutes).

  • System Preparation & Equilibration:

    • Crucial Step: Before first use, flush the entire HPLC system (including the column) with the ion-pair mobile phase for at least 60-90 minutes to ensure the stationary phase is fully equilibrated with the ion-pairing reagent. This is essential for reproducible retention times.

  • Sample Preparation:

    • Prepare stock, working standard, and QC samples as described in the HILIC protocol, using the appropriate Sample Diluent.

Conclusion and Recommendations

Developing a robust HPLC method for a challenging analyte like 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine requires a foundational understanding of its physicochemical properties.

  • For high-sensitivity and selective analysis , particularly in complex matrices or for impurity profiling, HILIC coupled with Mass Spectrometry is the superior choice. Its MS compatibility and excellent peak shape for polar bases are significant advantages.

  • For routine quality control in a setting where MS is not required or available, Ion-Pair Chromatography with UV detection provides a reliable and robust alternative with excellent retentivity.

While modified RP-HPLC can sometimes be forced to work, it often represents a compromise. The investment in developing either a HILIC or IPC method will yield more reliable and transferable results in the long run. Every protocol described herein serves as a self-validating system; the quality of the resulting chromatogram—retention, peak shape, and sensitivity—will directly reflect the soundness of the chosen scientific approach.

References

  • Navaneeswari, R. and Raveendra Reddy, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), pp.2854-2859. [Link: https://www.jocpr.
  • Nagy, T. et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842065/]
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link: https://sielc.
  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link: https://www.researchgate.
  • Al-Janabi, Z. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), pp.1-9. [Link: https://www.ntu.edu.iq/ojs/index.php/jps/article/view/184]
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. [Link: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-uv-method-development-for-n-boc-piperazine-analysis/]
  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link: https://www.chromforum.org/viewtopic.php?t=8987]
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. [Link: https://www.benchchem.
  • Scribd. (2022). Analytical Methods for Piperazine Detection. [Link: https://www.scribd.com/document/603310036/8c5dd7ca6774dd324133e2b79773bd0b]
  • Long, W. J., Brooks, A. E. and Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies Application Note. [Link: https://www.agilent.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link: https://www.sepscience.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link: https://blog.waters.
  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. [Link: https://www.chromatographyonline.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/757398]
  • Chromtography Today. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link: https://www.chromatographytoday.com/news/hplc-uhplc/53/breaking-news/a-new-twist-to-ion-pairing-chromatography-in-sample-addition-of-ion-pairing-reagent/53415]
  • Raj, S., Kumari, K.S. and Bhaskar, B.V. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), pp.453-457. [Link: https://www.tsijournals.com/articles/gc-determination-of-substituted-piperazines-in-pharmaceutical-drug-substances.pdf]
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/566324]
  • U.S. Environmental Protection Agency. (2025). 1-[(Piperidin-4-yl)methyl]piperidine Properties. [Link: https://comptox.epa.gov/dashboard/chemical/properties/DTXSID60510231]
  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link: https://www.welchmat.
  • ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61327150.htm]
  • Antal, M. et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), p.7533. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8706782/]
  • Swann, J. R. et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), pp.1491-1501. [Link: https://pubs.acs.org/doi/10.1021/acs.jproteome.2c00085]
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. [Link: https://www.benchchem.com/blog/technical-support-center-enhancing-the-stability-of-piperazine-containing-drugs/]
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link: https://sielc.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link: https://helixchrom.com/hplc-methods-for-analysis-of-piperazine/]
  • Wikipedia. (n.d.). Piperazine. [Link: https://en.wikipedia.org/wiki/Piperazine]

Sources

Comparative Reactivity Analysis: 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine vs. N-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, N-heterocyclic scaffolds like piperidine and piperazine are foundational building blocks, prized for their ability to impart favorable pharmacokinetic properties and engage in crucial molecular interactions.[1][2] While both are common, their reactivity profiles, which dictate their utility in synthesis, can differ significantly. This guide provides a comparative analysis of the predicted reactivity of N-methylpiperazine, a common synthetic intermediate, and the more complex structure, 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine.

The core of this comparison lies in understanding the nucleophilicity of the nitrogen atoms within each molecule. Nucleophilicity in these contexts is primarily governed by two factors: basicity (electronic effects) and steric accessibility .

Structural and Electronic Analysis

A molecule's reactivity is fundamentally tied to its structure. Let's first dissect the nitrogen environments in our two compounds of interest.

dot digraph "Structural_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.8, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Structural comparison highlighting the distinct nitrogen environments.

  • N-methylpiperazine presents two reactive sites: a tertiary amine (N1) and a secondary amine (N4).

  • 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine is more complex, with three distinct nitrogen atoms: two tertiary amines within the piperazine ring (N1' and N4') and one secondary amine in the piperidine ring (N_pip).

Basicity (pKa) as a Predictor of Nucleophilicity

The basicity of an amine, quantified by the pKa of its conjugate acid, is a strong indicator of its electron-donating ability and, consequently, its nucleophilicity. A higher pKa value corresponds to a stronger base and often a more potent nucleophile.

Nitrogen AtomMoleculeTypePredicted pKa (Conjugate Acid)Rationale
N4 N-methylpiperazineSecondary~9.1[3][4]The unsubstituted secondary amine is a moderately strong base.
N1 N-methylpiperazineTertiary~4.9[3][4]The second protonation is significantly less favorable. Reactivity here is primarily as a tertiary amine.
N_pip 1-Methyl-4-(...)-piperazineSecondary (Piperidine)~11.1 [5][6]Saturated secondary cyclic amines like piperidine are significantly more basic than their piperazine counterparts.
N4' 1-Methyl-4-(...)-piperazineTertiary (Piperazine)~8-9Alkyl substitution on the second nitrogen of piperazine generally lowers the pKa compared to piperidine but is higher than the second pKa of piperazine itself.[7]
N1' 1-Methyl-4-(...)-piperazineTertiary (Piperazine)~8-9Similar to N4', this tertiary amine's basicity is influenced by the overall structure.

Based on pKa values, the piperidine nitrogen (N_pip) is predicted to be the most basic and therefore the most nucleophilic site among all available nitrogens in both molecules.[5][6][8]

Steric Hindrance Analysis

While electronic effects are primary, the accessibility of the nitrogen's lone pair of electrons to an incoming electrophile is critical. Steric bulk around the nitrogen can significantly impede reactivity.

  • N-methylpiperazine (N4): This secondary amine is relatively unhindered, making it readily accessible for reactions like acylation and alkylation.[9]

  • 1-Methyl-4-(...)-piperazine (N_pip): The piperidine nitrogen is also a secondary amine in a six-membered ring, offering good accessibility. The ethyl-piperazine substituent is at the C2 position, which provides some local steric shielding compared to an unsubstituted piperidine, but the nitrogen itself remains highly reactive.[10]

  • 1-Methyl-4-(...)-piperazine (N4'): This tertiary amine is attached to a bulky ethyl-piperidinyl group, creating significant steric hindrance that would likely disfavor reactions with bulky electrophiles.

  • 1-Methyl-4-(...)-piperazine (N1'): The methyl group offers less steric hindrance than the substituent at N4', but as a tertiary amine, it is generally less reactive in many coupling reactions than a secondary amine.

Predicted Reactivity Summary:

MoleculePrimary Reactive SitePredicted ReactivityKey Influencing Factor
N-methylpiperazineN4 (Secondary Amine)HighGood balance of basicity and steric accessibility.
1-Methyl-4-(...)-piperazineN_pip (Piperidine)Very High Highest basicity (pKa ~11.1).[5][6]
Experimental Validation Protocol: Competitive Acylation

To empirically validate these predictions, a competitive reaction is the most direct and informative approach. By reacting a mixture of the two compounds with a limited amount of an electrophile, the product ratio will directly reflect the relative nucleophilicity of the reactive sites.

Objective: To quantitatively determine the relative reactivity of the primary nucleophilic sites of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine and N-methylpiperazine.

dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Workflow for the competitive acylation experiment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of N-methylpiperazine in anhydrous dichloromethane (DCM).

    • Prepare a 0.1 M stock solution of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine in anhydrous DCM.

    • Prepare a 0.1 M stock solution of acetyl chloride in anhydrous DCM.

  • Reaction Setup:

    • In a dry, round-bottom flask under a nitrogen atmosphere, combine 10 mL of the N-methylpiperazine solution (1.0 mmol) and 10 mL of the 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine solution (1.0 mmol).

    • Add 5 mL of anhydrous DCM and 0.35 mL of triethylamine (2.5 mmol, ~1.25 eq. total).

    • Cool the flask to 0°C in an ice bath.

  • Acylation Reaction:

    • Slowly add 5 mL of the acetyl chloride solution (0.5 mmol, 0.25 eq. total) to the stirred amine mixture over 10 minutes using a syringe pump. The sub-stoichiometric amount of the acylating agent is crucial for a competitive experiment.

    • Allow the reaction to stir at 0°C for 1 hour.

  • Workup and Sample Preparation:

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Prepare a sample for analysis by dissolving the residue in a known volume of a suitable solvent (e.g., methanol/water).

  • Analysis:

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Identify the peaks corresponding to the starting materials and the two primary acylated products: N-acetyl-N'-methylpiperazine and the N-acetylated 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine.

    • Quantify the relative peak areas of the two products to determine the product ratio, which directly correlates to the relative reactivity of the parent amines.

Anticipated Outcome:

Based on the theoretical analysis, the LC-MS results are expected to show a significantly higher abundance of the acylated product derived from 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (acylation at the piperidine nitrogen) compared to the acylated N-methylpiperazine. This result would experimentally confirm that the higher basicity of the piperidine nitrogen translates to superior nucleophilic reactivity under these conditions.

Implications for Drug Development

The choice between these scaffolds has direct consequences for synthetic strategy and molecular design:

  • Site Selectivity: When using 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine in a synthetic route, reactions targeting a nucleophilic nitrogen will overwhelmingly occur at the piperidine ring. This inherent selectivity can be a powerful tool, eliminating the need for protecting group strategies that would be required for a less differentiated molecule.[11]

  • Physicochemical Properties: The highly basic piperidine moiety will ensure that this part of the molecule is protonated at physiological pH. This has profound effects on solubility, cell permeability, and potential interactions with acidic residues in protein binding pockets.[2] In contrast, N-methylpiperazine offers a less basic handle, which might be preferable for avoiding off-target interactions or for achieving better blood-brain barrier penetration.

  • Scaffold Hopping: For researchers considering "scaffold hopping" from a piperazine-containing compound to a piperidine-containing one, it is critical to recognize the substantial increase in basicity and nucleophilicity. This change will alter not only the synthetic handles available but also the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile.[2][12]

References

  • ChemBK. N-Methyl piperazine. Available from: [Link]

  • LookChem. Cas 110-89-4, Piperidine. Available from: [Link]

  • Yeast Metabolome Database. Piperidine (YMDB01338). Available from: [Link]

  • Merck Index. Piperidine. Available from: [Link]

  • Quora. Which is a stronger base, pyrrolidine or piperidine?. Available from: [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • University of Tartu. pKa values bases. Available from: [Link]

  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • MDPI. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Available from: [Link]

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • ACS Publications. New Piperidine Scaffolds via Nucleophilic Reactivity of (−)-Phenyloxazolopiperidine. Available from: [Link]

  • ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis Online. Full article: Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene. Available from: [Link]

  • National Center for Biotechnology Information. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • ResearchGate. pKa values of common substituted piperazines. Available from: [Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • ResearchGate. A novel co-production process for piperazine and its N-monoalkyl derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available from: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Methylpiperazine: A Versatile Building Block for Advanced Organic Synthesis. Available from: [Link]

  • SciSpace. Methods for the catalytic synthesis of piperazine (2022). Available from: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available from: [Link]

  • Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • Wikipedia. N-Methylpiperazine. Available from: [Link]

  • National Center for Biotechnology Information. Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. Available from: [Link]

  • ResearchGate. (PDF) Direct N1-monosubstitution of piperazine. Available from: [Link]

Sources

Chromatographic separation of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chromatographic Resolution of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine Enantiomers

Executive Summary & Molecule Analysis

The Challenge: The separation of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine presents a distinct chromatographic challenge due to its structural duality: it contains a chiral center at the C2 position of the piperidine ring and a highly basic piperazine moiety .

  • Basicity: The molecule possesses three nitrogen atoms. The secondary amine on the piperidine ring and the tertiary amines on the piperazine ring create a high pKa environment (estimated pKa ~9.8–10.5). This leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Chiral Recognition: The ethyl linker introduces conformational flexibility between the chiral center and the bulky piperazine group, requiring a chiral stationary phase (CSP) with deep inclusion cavities or strong hydrogen-bonding capabilities to "lock" the enantiomer in place for discrimination.

The Solution: This guide compares three distinct methodologies. The Polar Organic Mode (POM) using immobilized polysaccharide phases is identified as the superior approach for analytical robustness and scalability, while Supercritical Fluid Chromatography (SFC) is highlighted for preparative throughput.

Comparative Methodologies

The following table contrasts the three primary separation strategies.

FeatureMethod A: Polar Organic Mode (Recommended) Method B: Normal Phase (Traditional) Method C: SFC (High Throughput)
Stationary Phase Chiralpak IC (Immobilized Cellulose tris-3,5-dichlorophenylcarbamate)Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralpak IG (Immobilized Amylose tris-3-chloro-5-methylphenylcarbamate)
Mobile Phase Acetonitrile : Methanol : DEA (90:10:0.1)n-Hexane : Ethanol : DEA (85:15:0.1)CO₂ : Methanol : DEA (70:30:0.2)
Resolution (

)
High (> 2.5) Moderate (1.8 – 2.2)High (> 3.0)
Peak Shape (

)
Excellent (1.05 – 1.15)Good (1.2 – 1.4)Superior (1.0 – 1.1)
Solubility High (Ideal for Piperazines)Low (Risk of precipitation)Moderate
Primary Use QC / LC-MS Compatible (with formate)Analytical ScreeningPreparative Purification

Detailed Experimental Protocol: Polar Organic Mode

Rationale: Method A is selected as the primary protocol because the Chiralpak IC column offers a unique "chlorinated" selector that provides stronger dipole-dipole interactions, essential for resolving the flexible ethyl-linked isomers. The Polar Organic Mode (100% organic polar solvents) eliminates the solubility issues often faced when dissolving polar piperazine derivatives in hexane.

Step 1: Reagent Preparation
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Basic Modifier: Diethylamine (DEA), ≥99.5% purity. Note: For LC-MS applications, substitute DEA with Ammonium Hydroxide (NH₄OH) or Ammonium Bicarbonate.

  • Sample Diluent: 100% Methanol (to ensure complete solubility of the basic amine).

Step 2: Mobile Phase Construction
  • Measure 900 mL of Acetonitrile.[1]

  • Measure 100 mL of Methanol.

  • Add 1.0 mL of Diethylamine (0.1% v/v).

    • Critical: The DEA competes with the analyte for active silanol sites on the silica support, sharpening the peak.

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Step 3: Chromatographic Conditions
  • Column: Chiralpak IC, 250 x 4.6 mm, 5 µm.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Temperature: 25°C (Lower temperature favors chiral recognition mechanisms).

  • Detection: UV @ 220 nm (Piperazines have weak chromophores; 220 nm captures the n-σ* transition).

  • Injection Volume: 5–10 µL.

Step 4: System Suitability Criteria (Self-Validating)

Before running samples, inject the racemic standard to verify:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.3 for the second eluting peak.
    
  • Retention Time Repeatability: %RSD < 0.5% (n=5).

Scientific Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of basic chiral amines.

ChiralSeparationWorkflow Start Start: 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine SolubilityCheck Check Solubility in Hexane Start->SolubilityCheck DecisionHexane Soluble in Hexane? SolubilityCheck->DecisionHexane NP_Route Route A: Normal Phase (Hexane/EtOH/DEA) DecisionHexane->NP_Route Yes POM_Route Route B: Polar Organic Mode (ACN/MeOH/DEA) DecisionHexane->POM_Route No (Precipitates) ColumnScreen Screen Columns: IC, IA, IG (Immobilized) NP_Route->ColumnScreen POM_Route->ColumnScreen EvalRes Evaluate Resolution (Rs) & Tailing ColumnScreen->EvalRes Optimize Optimize: 1. Lower Temp (15-25°C) 2. Increase DEA (up to 0.2%) EvalRes->Optimize Rs < 1.5 or Tailing > 1.5 FinalMethod Final Method: Chiralpak IC ACN/MeOH/DEA (90:10:0.1) EvalRes->FinalMethod Rs > 2.0 & Tailing < 1.3 Optimize->EvalRes

Caption: Decision tree for optimizing the chiral separation of basic piperazine derivatives, prioritizing solubility and peak shape.

Troubleshooting & Optimization

  • Problem: Peak Tailing (> 1.5)

    • Cause: Unsuppressed silanol interactions due to the secondary amine on the piperidine ring.

    • Fix: Increase DEA concentration to 0.2% or switch to Chiralpak IG , which has a different surface chemistry that often tolerates basic amines better.

  • Problem: Low Sensitivity

    • Cause: The molecule lacks a conjugated

      
      -system.
      
    • Fix: Use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) if UV at 210-220 nm is insufficient. For trace analysis, derivatization with NBD-Cl (4-chloro-7-nitrobenzofurazan) is recommended to add a fluorophore.

References

  • BenchChem. (2025).[1][6] Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Retrieved from

  • Ali, I., et al. (2006).[3] Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta, 69(4), 1013-1017.[3] Retrieved from

  • Phenomenex. (2024).[7][8] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Sielc Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Retrieved from

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[2] Retrieved from

Sources

A Comparative Guide to the Structural Validation of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and optimizing its therapeutic potential.[1] The piperazine heterocycle is a prominent scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous approved drugs.[2][3][4] This guide provides an in-depth comparison of analytical techniques for validating the structure of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine, a molecule of interest due to the established bioactivity of piperazine and piperidine derivatives.[2][5][6] While X-ray crystallography stands as the definitive method for structural elucidation, a comprehensive validation strategy often integrates complementary techniques. This guide will delve into the experimental intricacies of X-ray crystallography and objectively compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is an unparalleled technique for providing a direct and unambiguous determination of a molecule's three-dimensional structure at atomic resolution.[7] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

Causality in the Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a refined crystal structure is a meticulous process, where each step is critical for success.

1. Crystal Growth: The Cornerstone of the Experiment

The primary and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[8] For a small organic molecule like 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine, several methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The gradual increase in concentration promotes the formation of well-ordered crystals. This is often the first method attempted due to its simplicity.[1][9]

  • Vapor Diffusion: This technique involves placing a drop of the compound's solution in a sealed container with a reservoir of a less-volatile solvent in which the compound is less soluble.[1][9] The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

  • Microbatch Under-Oil: Small droplets of the crystallization solution are placed under a layer of inert oil. This method allows for the screening of a wide range of conditions in parallel.

The choice of solvent is crucial and often requires extensive screening. Solvents should be of high purity to avoid the incorporation of impurities into the crystal lattice.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[7][8] The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.

3. Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data, including the intensities and positions of the reflections, are processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate structure.

The Output: The Crystallographic Information File (CIF)

The final result of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF).[10][11] This standardized format contains a wealth of information about the crystal structure, including:[10][12]

  • Unit cell dimensions

  • Atomic coordinates

  • Bond lengths and angles

  • Experimental details

The CIF is the standard for reporting crystallographic data to scientific journals and databases.[11][12]

Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_Generation CIF Generation Structure_Refinement->CIF_Generation

Caption: Experimental workflow for X-ray crystallography.

A Comparative Analysis: Alternative Structural Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights, particularly into the molecule's behavior in solution and its fundamental properties.[13][14]

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized moleculesQuantum mechanics or molecular mechanics calculations
Sample Phase Solid (single crystal)SolutionGas/SolutionIn silico
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, conformational dynamics in solutionMolecular weight, elemental composition, fragmentation patternsPredicted 3D structure, conformational energies, electronic properties
Key Advantage Unambiguous 3D structure determinationProvides information about structure and dynamics in solutionHigh sensitivity and accuracy in determining molecular formulaCan predict structures and properties without synthesis
Key Limitation Requires a suitable single crystal, which can be difficult to obtainDoes not directly provide a 3D structure; interpretation can be complexProvides limited information on stereochemistry and connectivityAccuracy depends on the level of theory and can be computationally expensive

In-Depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution.[15] For a molecule like 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms, helping to piece together the molecular framework.

Temperature-dependent NMR studies can also provide insights into the conformational behavior of the piperazine and piperidine rings in solution.[16]

Experimental Protocol: ¹H and ¹³C NMR Analysis [15]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer.

  • Data Processing: Process the data to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy.[15][17] For 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine, techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be suitable.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula of the molecule.[17] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing clues about its structure.[18][19]

Experimental Protocol: GC-MS Analysis [15]

  • Sample Preparation: Dissolve the sample in a volatile solvent. Derivatization may be necessary to increase volatility.

  • GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities.

  • MS Analysis: The separated compound is then introduced into the mass spectrometer for ionization and analysis.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and properties of a molecule.[20][21] These methods can be used to:

  • Predict the most stable conformation of the molecule.

  • Calculate theoretical NMR chemical shifts and compare them to experimental data.

  • Simulate vibrational spectra (e.g., IR, Raman).

While computational models are predictive and not a direct measurement, they can provide valuable insights and support the interpretation of experimental data.[22][23][24]

Logical Relationship of Validation Techniques

Validation_Logic cluster_primary Primary Validation cluster_complementary Complementary & Corroborative Techniques cluster_synthesis Synthesis Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Solution Conformation) NMR->Xray Confirmation MS Mass Spectrometry (Molecular Formula & Fragmentation) MS->Xray Confirmation Computational Computational Modeling (Predicted Structure & Properties) Computational->Xray Prediction & Comparison Computational->NMR Prediction & Comparison Synthesis Synthesis of 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine Synthesis->NMR Synthesis->MS Synthesis->Computational

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profiling

The "Why" Behind the Protocol

As researchers, we often treat "amines" as generic bases. This is a critical error when handling complex polyamines like 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine . This molecule combines a piperazine ring with a piperidine extension, creating a multi-dentate base with high nucleophilicity and lipophilicity.

We must treat this compound not just as a corrosive, but as a potent sensitizer . The structural analogues (e.g., 1-Methyl-4-(4-piperidinyl)piperazine, CAS 53617-36-0) are classified as Skin Corrosive Category 1B and Respiratory Sensitizers .

The Three-Pillar Hazard Profile
  • Immediate Corrosivity: The high pKa (typically >9.5 for these amines) causes rapid saponification of skin lipids. Tissue destruction occurs before pain is felt.

  • Latency & Sensitization: Piperazine derivatives are notorious for inducing IgE-mediated respiratory sensitization. A minor exposure today can lead to anaphylaxis years later.

  • Permeation Dynamics: Due to its organic lipophilic tail (ethyl-piperidine), this molecule permeates standard laboratory nitrile gloves significantly faster than simple inorganic bases like NaOH.

The Barrier Strategy: PPE Selection Matrix

Do not rely on "standard lab PPE."[1] The following matrix is validated for high-concentration amine handling.

A. Hand Protection (The Critical Failure Point)

Scientific Rationale: Thin disposable nitrile (4 mil) offers <5 minutes of protection against aggressive amines before molecular permeation occurs.

Exposure TypeRecommended Glove SystemMaterialEst. Breakthrough Time
Incidental Contact Double-Gloving Outer: Nitrile (5 mil)Inner: Nitrile (4 mil)~10-15 mins
Prolonged Use High-Performance Butyl Rubber or Viton>480 mins
Spill Cleanup Laminate Barrier Silver Shield / 4H®>480 mins

Protocol: Change outer gloves every 30 minutes of active handling, or immediately upon any visible splash.

B. Respiratory & Eye Protection

Scientific Rationale: Amine vapors are heavier than air and "stick" to mucous membranes.

  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the risk of aerosol migration.

  • Face: A Polycarbonate Face Shield is required for any volume >50 mL or when heating.

  • Lungs:

    • Standard: Handle strictly within a certified Fume Hood (Face velocity: 80–100 fpm).

    • Outside Hood: Full-face respirator with Type K (Ammonia/Amine) or ABEK cartridges.

C. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine Volume_Check Volume > 10mL OR Heating? Start->Volume_Check Standard_PPE Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves - Lab Coat (Buttoned) Volume_Check->Standard_PPE No High_Risk_PPE High-Risk Protocol: - Face Shield + Goggles - Butyl/Viton Gloves - Chem-Resistant Apron Volume_Check->High_Risk_PPE Yes Proceed Proceed with Experiment Standard_PPE->Proceed Resp_Check Is Fume Hood Available? High_Risk_PPE->Resp_Check Respirator MANDATORY: Full-Face Respirator (Type K Cartridge) Resp_Check->Respirator No Resp_Check->Proceed Yes Respirator->Proceed

Caption: Logical decision matrix for selecting PPE based on operational volume and engineering control availability.

Operational Workflow: The "Self-Validating" System

Safety is not just what you wear; it is how you move. Follow this closed-loop workflow.

Phase 1: Pre-Operational Check
  • The Inflation Test: Before donning, trap air in your nitrile gloves and squeeze. If they deflate, the barrier is compromised. Discard.

  • Neutralizer Prep: Do not start without a neutralization station nearby.

    • Recipe: 5% Citric Acid or Acetic Acid solution (to neutralize the base).

    • Why: Water alone spreads the lipophilic amine; acid converts it to a water-soluble, non-volatile salt.

Phase 2: Active Handling
  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "clean" (for sash, notebook) and dominant as "dirty" (for pipettes, flasks).

  • Vapor Management: Keep all containers closed when not actively transferring. Amine vapors can adsorb onto hood surfaces, creating contact hazards for the next user.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools with a paper towel soaked in 5% Citric Acid, then water.

  • Glove Removal: Use the "Beak Method" (peel one glove off using the other, turning it inside out) to ensure skin never touches the outer surface.

  • Wash: Wash hands with soap and water for 60 seconds. Do not use alcohol-based sanitizers immediately after handling; alcohol increases skin permeability to amines.

Emergency Response & Disposal

Spill Response Algorithm

Spill_Response Detect Spill Detected Evacuate Evacuate Area (If >100mL or Aerosol) Detect->Evacuate Major Spill PPE_Up Don Silver Shield Gloves & Respirator Detect->PPE_Up Minor Spill Evacuate->PPE_Up Absorb Apply Dry Absorbent (Vermiculite/Sand) PPE_Up->Absorb Neutralize Wash Area with Dilute Citric Acid Absorb->Neutralize Waste Dispose as Corrosive/Basic Waste Neutralize->Waste

Caption: Step-by-step response flow for liquid amine spills, prioritizing respiratory protection and neutralization.

Disposal Protocols
  • Segregation: NEVER mix with acid waste streams. The heat of neutralization can cause an explosion or geyser effect in the waste container.

  • Labeling: Mark waste clearly as "Alkaline/Basic Organic Waste" with the specific constituent named.

  • Container: Use High-Density Polyethylene (HDPE). Avoid metal containers as amines can corrode certain alloys or leach metals.

References & Authority

  • Fisher Scientific. Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine (Analogue). Retrieved from

  • Ansell Chemical Resistance Guide. Permeation & Degradation Database (Amines). Retrieved from

  • PubChem. Compound Summary: 1-Methyl-4-(piperidin-4-yl)piperazine (CID 795707).[2] Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: Piperazine derivatives and sensitization.[2] Retrieved from

Disclaimer: This guide is based on the chemical and physical properties of the N-alkylated piperazine/piperidine class. In the absence of a specific SDS for the exact isomer, the "Precautionary Principle" dictates adhering to the highest hazard category (Skin Corr. 1B).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.